OPC-14523 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVXVXPFWJNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145969-31-9 | |
| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC-14523 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-14523 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of OPC-14523 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-14523 hydrochloride is a novel investigational compound with a complex pharmacological profile, primarily characterized by its potent interaction with sigma (σ) receptors and serotonin (B10506) 1A (5-HT1A) receptors. It also exhibits inhibitory activity at the serotonin transporter (5-HT transporter). This technical guide provides an in-depth exploration of the mechanism of action of OPC-14523, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique combination of activities at these targets suggests a potential therapeutic role in complex neuropsychiatric disorders such as delirium, where dysregulation of both serotonergic and dopaminergic systems is implicated.
Core Pharmacological Profile
OPC-14523 is a phenylpiperazine derivative that demonstrates high affinity for multiple CNS targets.[1] Its primary mechanism is believed to stem from its combined agonist activity at σ1 and 5-HT1A receptors, coupled with serotonin reuptake inhibition.[2][3] This multi-target engagement is thought to produce a more rapid and robust antidepressant-like effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2][3]
Receptor Binding Affinities
The in vitro receptor binding profile of OPC-14523 has been characterized through radioligand binding assays. The compound exhibits nanomolar affinities for σ1, σ2, and 5-HT1A receptors, as well as the 5-HT transporter. Notably, its affinity for the 5-HT1A receptor is the highest among its primary targets.
| Target | IC50 (nM) | Reference |
| 5-HT1A Receptor | 2.3 | [2] |
| Sigma-1 (σ1) Receptor | 47 | [2] |
| Sigma-2 (σ2) Receptor | 56 | [2] |
| Serotonin Transporter (5-HT Transporter) | 80 | [2] |
Functional Activity
OPC-14523 acts as an agonist at both σ and 5-HT1A receptors. Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.
| Target | Functional Activity | IC50 / ED50 | Reference |
| Serotonin Reuptake | Inhibition | 27 nM (IC50, in vitro) | [2] |
| Antidepressant-like effect (Forced Swim Test, rat) | In vivo efficacy | 27 mg/kg (ED50) | [2] |
| Antidepressant-like effect (Forced Swim Test, mouse) | In vivo efficacy | 20 mg/kg (ED50) | [2] |
The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2] Another putative antipsychotic, OPC-14597, has been shown to have both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity, though this is a distinct compound from OPC-14523.[4]
Signaling Pathways and Downstream Effects
The therapeutic effects of OPC-14523 are believed to be mediated by the synergistic action on its primary targets, leading to a modulation of serotonergic and dopaminergic neurotransmission.
Proposed Mechanism of Action
The combined agonism at 5-HT1A and sigma receptors is central to the mechanism of OPC-14523. The 5-HT1A agonism contributes to the antidepressant and anxiolytic effects, while sigma receptor activation is thought to potentiate these effects and may contribute to cognitive enhancement. The inhibition of serotonin reuptake further increases synaptic serotonin levels.
Electrophysiological Effects
In vivo electrophysiological studies in anesthetized rats have shown that a 2-day treatment with OPC-14523 (1 mg/kg/day) significantly increases the firing rate of putative 5-HT neurons in the dorsal raphe nucleus (DRN).[3] This effect was blocked by the co-administration of a selective σ1 antagonist, NE-100, indicating the involvement of sigma receptors in this neuronal activation.[3]
Relevance to Delirium
Delirium is a neuropsychiatric syndrome characterized by acute and fluctuating disturbances in attention, awareness, and cognition.[5][6] The pathophysiology is complex and thought to involve the dysregulation of several neurotransmitter systems, including dopamine and serotonin.[5][6][7][8][9] An excess of dopaminergic activity is a key hypothesis in delirium, while both increases and decreases in serotonin have been implicated.[5][6] By modulating both serotonin and sigma systems, which in turn can influence dopaminergic pathways, OPC-14523 may have a potential role in correcting the neurochemical imbalances underlying delirium.
Experimental Protocols
In Vitro Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of OPC-14523 for various CNS receptors.
Methodology:
-
Tissue Preparation: Specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in an appropriate buffer.
-
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of OPC-14523.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Forced Swimming Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimation (Pre-test): On the first day, animals (mice or rats) are placed in the water for a 15-minute pre-swim session.
-
Drug Administration: 24 hours after the pre-test, animals are administered OPC-14523 or vehicle orally.
-
Test Session: At a specified time after drug administration (e.g., 60 minutes), the animals are placed back into the water for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer, typically during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. The ED50 (the dose that produces 50% of the maximum effect) is calculated.
Summary and Future Directions
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delirium: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. Frontiers | Mechanisms underlying delirium in patients with critical illness [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Profile of OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPC-14523 hydrochloride is a novel psychoactive compound with a multi-target pharmacological profile, showing significant potential in the treatment of major depressive disorder and other neuropsychiatric conditions. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro and in vivo pharmacological activities. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with a summary of its binding affinities and functional activities presented in a clear, tabular format. Furthermore, this guide includes graphical representations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Chemical Identity and Physicochemical Properties
This compound is a synthetic molecule belonging to the quinolinone class of compounds. Its chemical structure is characterized by a 3,4-dihydro-5-methoxy-2(1H)-quinolinone core linked to a 4-(3-chlorophenyl)piperazinylpropyl moiety.
IUPAC Name: 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of OPC-14523 and its hydrochloride salt is presented in the table below.
| Property | Value | Reference |
| OPC-14523 (Free Base) | ||
| Molecular Formula | C23H28ClN3O2 | [1] |
| Molecular Weight | 413.94 g/mol | [1] |
| This compound | ||
| Molecular Formula | C23H29Cl2N3O2 | |
| Molecular Weight | 450.40 g/mol | [2] |
| CAS Number | 145969-31-9 | [2][3] |
| SMILES | COc1cccc2c1CCC(=O)N2CCCN3CCN(CC3)c4cccc(c4)Cl.Cl | |
| InChIKey | SFOVXVXPFWJNBL-UHFFFAOYSA-N | [3] |
Pharmacological Profile
This compound is an orally active compound that exhibits high affinity for sigma (σ) receptors and serotonin (B10506) 5-HT1A receptors, and also interacts with the serotonin transporter (SERT).[2]
In Vitro Binding Affinities and Functional Activity
The in vitro activity of OPC-14523 has been characterized through various receptor binding and neurotransmitter reuptake assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) | Reference |
| σ1 Receptor | 47 | [2] |
| σ2 Receptor | 56 | [2] |
| 5-HT1A Receptor | 2.3 | [2] |
| Serotonin Transporter (SERT) | 80 | [2] |
| ³H-5-HT Reuptake | 27 |
Proposed Mechanism of Action
The antidepressant-like effects of OPC-14523 are believed to be mediated by its synergistic action on sigma and 5-HT1A receptors.
Caption: Proposed mechanism of action of OPC-14523.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacological characterization of OPC-14523.
In Vitro Receptor Binding Assays
A general protocol for determining the binding affinity of OPC-14523 to its target receptors is outlined below. Specific radioligands and tissue preparations are required for each target.
Objective: To determine the IC50 of OPC-14523 for σ1, σ2, and 5-HT1A receptors.
Materials:
-
This compound
-
Radioligand specific for the receptor of interest (e.g., [³H]DTG for sigma receptors, [³H]8-OH-DPAT for 5-HT1A receptors)
-
Membrane preparations from cells expressing the target receptor or from specific brain regions (e.g., rat brain homogenates)
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation vials and scintillation fluid
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of OPC-14523 or vehicle.
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a microplate harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
Caption: Workflow for in vitro receptor binding assay.
In Vitro ³H-5-HT Reuptake Assay
This assay measures the ability of OPC-14523 to inhibit the reuptake of serotonin into synaptosomes.
Objective: To determine the IC50 of OPC-14523 for the serotonin transporter.
Materials:
-
This compound
-
[³H]Serotonin ([³H]5-HT)
-
Synaptosomal preparations from rat brain (e.g., cortex or hippocampus)
-
Krebs-Ringer bicarbonate buffer
-
Scintillation vials and scintillation fluid
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Prepare synaptosomes from the desired brain region of rats.
-
Prepare serial dilutions of this compound in the buffer.
-
Pre-incubate the synaptosomes with varying concentrations of OPC-14523 or vehicle at 37°C.
-
Initiate the uptake reaction by adding [³H]5-HT at a concentration near its Km for the transporter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filter mats and wash with ice-cold buffer.
-
Quantify the amount of [³H]5-HT taken up by the synaptosomes using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent serotonin reuptake inhibitor (e.g., fluoxetine) or by conducting the assay at 0-4°C.
-
The IC50 value is determined by non-linear regression analysis of the inhibition data.
Conclusion
This compound is a promising drug candidate with a unique pharmacological profile characterized by high affinity for sigma and 5-HT1A receptors, along with moderate activity at the serotonin transporter. The data presented in this technical guide provide a comprehensive foundation for further research and development of this compound for the treatment of neuropsychiatric disorders. The detailed experimental protocols offer a basis for the replication and extension of these findings.
References
- 1. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
An In-Depth Technical Guide to the Target Receptors of OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel psychoactive compound that has demonstrated potential antidepressant-like effects. Its mechanism of action is attributed to its interaction with multiple neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the target receptors of OPC-14523, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways and experimental workflows.
Core Target Receptors and Binding Affinities
This compound exhibits a multi-target binding profile, with its primary interactions occurring at sigma receptors (σ₁ and σ₂), the serotonin (B10506) 1A (5-HT₁ₐ) receptor, and the serotonin transporter (5-HTT). The compound shows high affinity for these targets, with potencies in the nanomolar range.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities of OPC-14523 for its primary molecular targets, as determined by radioligand binding assays. The data is presented as IC₅₀ values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its target.
| Target Receptor/Transporter | Radioligand | Tissue Source | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) Receptor | --INVALID-LINK---pentazocine | Rat brain membranes | 47 | [1] |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat brain membranes | 56 | [1] |
| Serotonin 1A (5-HT₁ₐ) Receptor | [³H]8-OH-DPAT | Rat brain membranes | 2.3 | [1] |
| Serotonin Transporter (5-HTT) | [³H]Paroxetine | Rat brain membranes | 80 | [1] |
| Serotonin (5-HT) Reuptake | [³H]5-HT | Rat synaptosomes | 27 | [1][2] |
Mechanism of Action
OPC-14523's pharmacological effects are believed to stem from its combined agonist activity at both sigma and 5-HT₁ₐ receptors.[1] Electrophysiological studies have confirmed that OPC-14523 acts as an agonist at both presynaptic 5-HT₁ₐ autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN) and at postsynaptic 5-HT₁ₐ receptors.[3] This dual agonism, coupled with its interaction with sigma receptors, is thought to produce a synergistic antidepressant-like effect.[1]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction of OPC-14523 with its target receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity of OPC-14523 for sigma-1, sigma-2, and 5-HT₁ₐ receptors, and the 5-HT transporter.
General Protocol:
-
Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the appropriate assay buffer. Protein concentration is determined using a standard protein assay.
-
Binding Reaction: A specific concentration of the membrane preparation is incubated with a known concentration of a specific radioligand and varying concentrations of the test compound (OPC-14523).
-
For Sigma-1 Receptors: --INVALID-LINK---pentazocine is used as the radioligand.
-
For Sigma-2 Receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking concentration of a selective sigma-1 ligand to isolate sigma-2 binding.
-
For 5-HT₁ₐ Receptors: [³H]8-OH-DPAT is the designated radioligand.
-
For 5-HT Transporter: [³H]Paroxetine is utilized to label the transporter.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are then calculated by non-linear regression analysis of the competition binding data.
In Vivo Extracellular Electrophysiological Recordings
Objective: To assess the functional activity of OPC-14523 at 5-HT₁ₐ receptors in the dorsal raphe nucleus.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the dorsal raphe nucleus.
-
Electrode Placement: A single-barreled glass micropipette filled with a recording solution is lowered into the DRN to record the extracellular firing activity of presumed serotonergic neurons.
-
Drug Administration: OPC-14523 is applied locally via microiontophoresis through a multi-barreled micropipette attached to the recording electrode. This allows for the precise application of the drug in the vicinity of the recorded neuron.
-
Data Acquisition: The spontaneous firing rate of the neuron is recorded before, during, and after the application of OPC-14523.
-
Data Analysis: Changes in the neuronal firing rate in response to OPC-14523 are quantified and analyzed to determine its agonist or antagonist properties. A decrease in the firing rate of serotonergic neurons is indicative of 5-HT₁ₐ autoreceptor agonism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with OPC-14523.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel, orally active psychotropic agent with a unique pharmacological profile that has garnered interest for its potential antidepressant effects. Developed by Otsuka Pharmaceutical, this compound acts as a dual agonist for sigma (σ) and serotonin (B10506) 5-HT1A receptors, while also inhibiting the serotonin transporter. Its multifaceted mechanism of action suggests a potential for a rapid onset of antidepressant activity compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive overview of its core physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and interaction with biological systems. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | [1] |
| CAS Number | 145969-31-9 | [1][2] |
| Molecular Formula | C₂₃H₂₈ClN₃O₂・HCl | [2][3] |
| Molecular Weight | 450.41 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not determined | [4] |
| Solubility | In DMSO: 83.33 mg/mL (185.01 mM); requires sonication. It is noted that DMSO is hygroscopic and should be newly opened for best results. In Water: 5 mg/mL (11.10 mM); requires sonication, warming, and heating to 60°C. Predicted Water Solubility: 0.0296 mg/mL (ALOGPS). | [1] |
| pKa (Strongest Basic) | 7.67 (Predicted by ChemAxon) | [1] |
| logP | 3.99 (Predicted by ALOGPS) 3.64 (Predicted by ChemAxon) | [1] |
Mechanism of Action and Signaling Pathways
This compound exhibits a distinct mechanism of action by concurrently targeting multiple key proteins involved in neurotransmission. It is an agonist at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with IC₅₀ values of 47 nM and 56 nM, respectively.[5] Simultaneously, it demonstrates high-affinity agonism for the serotonin 5-HT₁ₐ receptor (IC₅₀ = 2.3 nM) and also functions as an inhibitor of the serotonin transporter (5-HTT) with an IC₅₀ of 80 nM.[5]
This combined stimulation of σ₁ and 5-HT₁ₐ receptors is believed to be the primary driver of its acute antidepressant-like effects. This dual agonism leads to a rapid increase in the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN). This effect is notably faster than that of traditional SSRIs, which typically require several weeks to desensitize the 5-HT₁ₐ autoreceptor and restore neuronal firing rates. The antidepressant action of OPC-14523 can be blocked by pretreatment with antagonists for either the σ receptor (e.g., NE-100) or the 5-HT₁ₐ receptor (e.g., WAY-100635), confirming the essential role of both pathways.
Experimental Protocols
Radioligand Competitive Binding Assay (for σ₁ and 5-HT₁ₐ Receptors)
This protocol outlines a standard method to determine the binding affinity (IC₅₀/Kᵢ) of OPC-14523 for its target receptors using a competitive radioligand binding assay.
a. Materials:
-
Receptor Source: Membrane preparations from cells expressing human σ₁ or 5-HT₁ₐ receptors, or appropriate brain tissue homogenates (e.g., rat or guinea pig brain).
-
Radioligands:
-
For σ₁: --INVALID-LINK---pentazocine
-
For 5-HT₁ₐ: [³H]8-OH-DPAT
-
-
Non-specific Binding Control:
-
For σ₁: Haloperidol (10 µM)
-
For 5-HT₁ₐ: Serotonin (10 µM)
-
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.
-
Detection: Scintillation cocktail and a liquid scintillation counter.
b. Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of OPC-14523 in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Test compound (OPC-14523) or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a final concentration near its Kₔ value (e.g., 1-5 nM).
-
Receptor membrane preparation (typically 50-200 µg protein per well).
-
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of OPC-14523.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of OPC-14523 that displaces 50% of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Rodent Forced Swim Test (FST)
This behavioral assay is widely used to screen for antidepressant-like activity. The test is based on the principle that animals will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the duration of active behaviors and reduce immobility time.
a. Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (20-25 g).
-
Apparatus: A transparent glass cylinder (for rats: 40 cm height x 20 cm diameter; for mice: 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethyl cellulose).
-
Data Collection: A video camera for recording sessions and software for behavioral scoring, or a trained observer with a stopwatch.
b. Procedure:
-
Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific time before the test (typically 60 minutes). Doses ranging from 0.3 to 100 mg/kg have been evaluated.
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair, leading to more stable immobility in the subsequent test. After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer the drug or vehicle. Then, place the animal back into the same swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session. A trained observer, blind to the treatment groups, should score the duration of the following behaviors:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water.
-
Swimming: The animal actively moves its limbs and travels around the cylinder.
-
Climbing: The animal makes vigorous, upward-directed movements with its forepaws against the cylinder wall.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each animal in the 5-minute test.
-
Compare the mean immobility time between the OPC-14523-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in immobility time is interpreted as an antidepressant-like effect. It is also crucial to conduct a separate locomotor activity test to ensure the observed effects are not due to general motor stimulation.
-
References
The Discovery and Development of OPC-14523: A Precursor to a Novel Antipsychotic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OPC-14523 emerged as a promising compound in the landscape of psychopharmacology, representing a novel approach to treating central nervous system disorders. Its development paved the way for the next generation of antipsychotic and antidepressant medications. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic understanding of OPC-14523, a compound that, while not reaching the market itself, was a critical stepping stone in the development of brexpiprazole (B1667787) (OPC-34712). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Discovery and Rationale
OPC-14523 was synthesized and investigated by Otsuka Pharmaceutical as part of a program aimed at discovering novel compounds with a multi-receptor binding profile, specifically targeting both the serotonin (B10506) and sigma receptor systems. The rationale was to develop a compound with potential antidepressant and anxiolytic effects, possibly with a faster onset of action and a favorable side-effect profile compared to existing treatments.
Chemical Profile
OPC-14523, chemically known as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2(1H)-quinolinone, is a phenylpiperazine derivative.[1] Its structure was designed to interact with specific G-protein coupled receptors and transporters in the central nervous system.
Pharmacodynamics: Receptor Binding Profile
The primary pharmacological characteristic of OPC-14523 is its high affinity for multiple receptors, most notably sigma receptors and serotonin 5-HT1A receptors. It also exhibits affinity for the serotonin transporter (SERT). The in vitro receptor binding affinities are summarized in the table below.
| Receptor/Transporter | Ligand | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Radioligand Binding | Guinea Pig Brain | 47-56 | - | [2] |
| 5-HT1A | [3H]8-OH-DPAT | Radioligand Binding | Rat Brain | 2.3 | - | [2] |
| 5-HT Transporter (SERT) | [3H]Paroxetine | Radioligand Binding | Rat Brain | 80 | - | [2] |
| 5-HT Reuptake | [3H]5-HT | Reuptake Assay | Rat Brain Synaptosomes | 27 | - | [2] |
Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523
Preclinical Efficacy
The antidepressant-like effects of OPC-14523 were evaluated in established animal models of depression, primarily the forced swimming test (FST). A single oral administration of OPC-14523 demonstrated a significant antidepressant-like effect in both rats and mice.
| Species | Test | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Rat | Forced Swimming Test | Immobility Time | 27 | [2] |
| Mouse | Forced Swimming Test | Immobility Time | 20 | [2] |
Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression
Mechanism of Action
The preclinical data strongly suggest that the acute antidepressant-like effects of OPC-14523 are mediated by its combined agonist activity at both sigma and 5-HT1A receptors.[2] This dual mechanism is believed to contribute to a potentially faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for OPC-14523.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro affinity of OPC-14523 for various receptors and transporters.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., guinea pig or rat cortex, hippocampus) is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the target receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---Pentazocine for sigma-1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (OPC-14523).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Forced Swimming Test (FST)
Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.
Protocol for Rats:
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), the animals are administered OPC-14523 or vehicle orally.
-
After a predetermined time (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer blind to the treatment.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
Caption: Preclinical development workflow for OPC-14523.
From OPC-14523 to Brexpiprazole (OPC-34712)
While OPC-14523 demonstrated a promising preclinical profile, further development led to the identification of brexpiprazole (OPC-34712). Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), retains some of the key pharmacological features of OPC-14523 but possesses a more refined receptor binding profile and was ultimately the compound that progressed through extensive clinical trials and received regulatory approval for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.
Clinical Development of Brexpiprazole (OPC-34712)
The clinical development of brexpiprazole involved a series of Phase I, II, and III clinical trials to establish its safety, tolerability, pharmacokinetics, and efficacy.
Phase I Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of brexpiprazole in healthy volunteers.
Typical Protocol:
-
Design: Randomized, double-blind, placebo-controlled, ascending dose studies.
-
Participants: Healthy adult volunteers.
-
Intervention: Single or multiple oral doses of brexpiprazole or placebo.
-
Assessments: Vital signs, electrocardiograms (ECGs), clinical laboratory tests, adverse event monitoring, and pharmacokinetic blood sampling.
Pivotal Phase III Trials (Example for Major Depressive Disorder)
Objective: To evaluate the efficacy and safety of brexpiprazole as an adjunctive therapy in patients with major depressive disorder (MDD) who had an inadequate response to standard antidepressant treatment.
Typical Protocol:
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients with a diagnosis of MDD who had an inadequate response to one to three prior antidepressant treatments.
-
Procedure:
-
Screening and Prospective Treatment Phase: Patients entered an 8-week prospective treatment phase with a standard antidepressant.
-
Randomization: Patients who did not show an adequate response were then randomized to receive either brexpiprazole or placebo in addition to their ongoing antidepressant therapy for 6 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
Conclusion
OPC-14523 was a pivotal compound in the discovery and development of a new class of psychotropic agents. Its unique multi-receptor profile, particularly its dual action on sigma and 5-HT1A receptors, provided a strong rationale for its antidepressant potential. While OPC-14523 itself did not proceed to market, the knowledge gained from its preclinical evaluation was instrumental in the development of brexpiprazole, a successful therapeutic agent. The journey from OPC-14523 to brexpiprazole exemplifies the iterative nature of drug discovery and the importance of building upon foundational research to deliver new and improved treatments for patients with mental health disorders.
References
OPC-14523 Hydrochloride: A Technical Guide to its Affinity for the 5-HT1A Receptor and Sigma Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile characterized by high affinity for both the serotonin (B10506) 1A (5-HT1A) receptor and sigma (σ) receptors. This dual activity has garnered significant interest in its potential as an antidepressant and for the treatment of other central nervous system disorders. This technical guide provides an in-depth overview of the binding affinity, functional activity, and associated signaling pathways of OPC-14523, with a focus on its interaction with the 5-HT1A receptor. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Data Presentation: Binding and Functional Affinity of OPC-14523
The following tables summarize the quantitative data regarding the binding and functional affinity of OPC-14523 at its primary molecular targets.
Table 1: Receptor and Transporter Binding Affinity of OPC-14523
| Target | Radioligand | Tissue/System | IC50 (nM) | Reference |
| 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Brain | 2.3 | [1][2][3][4][5] |
| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine or [³H]DTG | Rat Brain | 47 | [1][2][3][4][5] |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat Brain | 56 | [1][2][3][4][5] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat Brain | 80 | [1][2][3][4][5] |
Table 2: In Vitro Functional Activity of OPC-14523
| Assay | System | Activity | IC50 / EC50 (nM) | Reference |
| 5-HT Reuptake Inhibition | In Vitro | Inhibition | 27 | [1][3] |
Signaling Pathways
OPC-14523, through its agonist activity at 5-HT1A and sigma-1 receptors, modulates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like OPC-14523, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also initiate non-canonical signaling through the MAPK/ERK and PI3K/Akt pathways, which are implicated in neuroplasticity and cell survival.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by modulating the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Agonist binding, such as by OPC-14523, can influence Ca²⁺ flux and downstream cellular processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of OPC-14523. These protocols are based on standard practices and published literature. For the most precise details, it is recommended to consult the original publications.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50) of OPC-14523 for the 5-HT1A receptor, sigma receptors, and the serotonin transporter.
General Workflow:
1. 5-HT1A Receptor Binding Assay
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Protocol:
-
In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of OPC-14523.
-
Define non-specific binding in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).
-
Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of OPC-14523 by non-linear regression analysis of the competition binding curve.
-
2. Sigma Receptor Binding Assay
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand. To differentiate between sigma-1 and sigma-2 subtypes, a masking ligand is often used. For sigma-1 specific binding, --INVALID-LINK---pentazocine can be used.
-
Membrane Preparation: Similar to the 5-HT1A receptor binding assay, using whole brain or specific brain regions.
-
Binding Protocol:
-
For total sigma receptor binding, incubate membranes with a fixed concentration of [³H]DTG (e.g., 5 nM) and varying concentrations of OPC-14523.
-
To measure binding to sigma-2 receptors specifically, include a high concentration of a selective sigma-1 ligand (e.g., 100 nM (+)-pentazocine) to block binding to sigma-1 sites.
-
Define non-specific binding with a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol).
-
Incubation and filtration steps are similar to the 5-HT1A assay.
-
-
Data Analysis: Similar to the 5-HT1A assay.
3. Serotonin Transporter (SERT) Binding Assay
-
Radioligand: [³H]Paroxetine, a selective serotonin reuptake inhibitor.
-
Membrane Preparation: Similar to the 5-HT1A receptor binding assay, often using cortical or platelet membranes.
-
Binding Protocol:
-
Incubate membranes with a fixed concentration of [³H]Paroxetine (e.g., 0.1-0.5 nM) and varying concentrations of OPC-14523.
-
Define non-specific binding with a high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine (B1211875) or citalopram).
-
Incubation and filtration steps are similar to the 5-HT1A assay.
-
-
Data Analysis: Similar to the 5-HT1A assay.
In Vivo Electrophysiology
Objective: To assess the functional effects of OPC-14523 on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Animal Preparation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane).
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole above the DRN.
-
-
Recording:
-
Lower a recording microelectrode into the DRN.
-
Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.
-
Establish a stable baseline firing rate.
-
-
Drug Administration:
-
Administer OPC-14523 systemically (e.g., intravenously or intraperitoneally) or locally via microiontophoresis.
-
Record the change in the firing rate of the neuron.
-
-
Data Analysis:
-
Analyze the firing rate before, during, and after drug administration.
-
Calculate the percentage change in firing rate to determine the inhibitory or excitatory effect of OPC-14523.
-
Conclusion
This compound is a potent ligand at 5-HT1A and sigma receptors, with additional activity at the serotonin transporter. Its agonist properties at the 5-HT1A receptor, coupled with its interaction with sigma receptors, result in the modulation of multiple intracellular signaling pathways, including those involved in neuronal excitability, neuroplasticity, and calcium homeostasis. The provided data and experimental protocols offer a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of this multifaceted compound. Further studies elucidating the interplay between its actions at these different targets will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics.
References
- 1. Cholesterol at the Endoplasmic Reticulum: Roles of the Sigma-1 Receptor Chaperone and Implications thereof in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Pharmacological Profile of OPC-14523 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile that has garnered interest for its potential as a rapidly acting antidepressant.[1][2] Unlike traditional antidepressants that primarily target monoamine reuptake, OPC-14523 exhibits a multi-target engagement strategy, acting as a potent agonist at sigma (σ) and serotonin (B10506) 5-HT1A receptors, as well as an inhibitor of the serotonin transporter.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological data available for this compound, presenting key quantitative data in a structured format, detailing experimental methodologies for pivotal studies, and visualizing its proposed mechanism of action and experimental workflows.
Pharmacodynamics
The primary mechanism of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1), sigma-2 (σ2), and serotonin 1A (5-HT1A) receptors, coupled with serotonin reuptake inhibition.[1][2]
Receptor Binding Affinity
OPC-14523 demonstrates nanomolar affinity for its primary targets. The following table summarizes the in vitro binding affinities expressed as IC50 values.
| Target | IC50 (nM) |
| 5-HT1A Receptor | 2.3[1][2] |
| Sigma-1 (σ1) Receptor | 47[1][2] |
| Sigma-2 (σ2) Receptor | 56[1][2] |
| 5-HT Transporter (SERT) | 80[1][2] |
Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523.
Functional Activity
OPC-14523 acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.
| Assay | Parameter | Value (nM) |
| In Vitro ³H-5-HT Reuptake Inhibition | IC50 | 27[1][2] |
Table 2: In Vitro Functional Activity of OPC-14523.
The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2]
Proposed Signaling Pathway
The antidepressant-like effects of OPC-14523 are believed to arise from the synergistic action on both sigma and 5-HT1A receptors.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro binding affinity of OPC-14523 hydrochloride
An In-Depth Technical Guide on the In Vitro Binding Affinity of OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel, orally active psychopharmacological agent that has demonstrated antidepressant-like effects in preclinical studies.[1][2] Structurally, it is a quinolinone derivative, identified as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate.[3] Its mechanism of action is attributed to its combined activity as an agonist at both sigma (σ) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for key binding assays, and visual representations of its signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The in vitro binding profile of OPC-14523 is characterized by its high affinity for sigma and 5-HT₁ₐ receptors, coupled with moderate affinity for the serotonin transporter (SERT). In contrast, its activity at norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters is markedly weak.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target | Receptor/Transporter Subtype | IC₅₀ (nM) | Species/Tissue Source | Reference |
| Sigma Receptor | σ₁ | 47 | Guinea Pig Brain | [1][2] |
| σ₂ | 56 | Rat Liver | [2] | |
| Serotonin Receptor | 5-HT₁ₐ | 2.3 | Rat Brain | [1][2] |
| Serotonin Transporter | SERT (5-HTT) | 80 | Not Specified | [1][2] |
| Serotonin Reuptake | ³H-5-HT Inhibition | 27 | Not Specified | [1][2] |
| Norepinephrine Reuptake | NET Inhibition | Very Weak | Not Specified | [1][2] |
| Dopamine Reuptake | DAT Inhibition | Very Weak | Not Specified | [1][2] |
Experimental Protocols
The binding affinities detailed above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (OPC-14523) to displace a specific, radioactively labeled ligand from its target receptor or transporter.
General Radioligand Displacement Assay Protocol
A common method for determining the IC₅₀ and subsequent inhibition constant (Kᵢ) involves the following steps:
-
Membrane Preparation:
-
Target tissues (e.g., guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors, or rat brain for 5-HT₁ₐ receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).[3][6][7]
-
The homogenate is centrifuged to pellet the cell membranes containing the target receptors.[3][7]
-
The resulting membrane pellet is washed, resuspended in a fresh assay buffer, and quantified for protein concentration (e.g., using a BCA assay).[3]
-
-
Binding Reaction:
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (OPC-14523).[3]
-
For 5-HT₁ₐ Receptors: A common radioligand is [³H]-8-OH-DPAT.[4]
-
For Sigma-1 Receptors: A selective radioligand is [³H]-(+)-pentazocine.[6][8]
-
For Sigma-2 Receptors: A common radioligand is [³H]DTG, used in combination with a masking agent like (+)-pentazocine to block σ₁ sites.[7]
-
Incubation:
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][9]
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[9]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
-
Data Analysis:
-
The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[3]
-
The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of OPC-14523.
Caption: A generalized workflow for determining IC₅₀ values.
Signaling Pathway
OPC-14523 acts as an agonist at 5-HT₁ₐ and sigma receptors. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to downstream cellular effects. The sigma-1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling.
Caption: OPC-14523 agonism at 5-HT₁ₐ and Sigma-1 receptors.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to OPC-14523 Hydrochloride (CAS: 145969-31-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel psychoactive compound developed by Otsuka Pharmaceutical.[1] It is characterized by its unique multi-target pharmacological profile, primarily acting as a potent agonist at sigma-1 (σ₁) and serotonin (B10506) 1A (5-HT₁ₐ) receptors.[2][3] This dual activity is believed to contribute to its observed antidepressant-like effects in preclinical models, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental methodologies.
Chemical Properties
This compound is the hydrochloride salt of the parent compound OPC-14523. Its chemical structure and key identifying information are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | [4] |
| CAS Number | 145969-31-9 | [4] |
| Molecular Formula | C₂₃H₂₉Cl₂N₃O₂ | [4] |
| Molecular Weight | 450.4 g/mol | [4] |
| Chemical Structure | (Image of the chemical structure of this compound) | |
| Physical Appearance | Not specified in available literature | |
| Solubility | Water solubility is predicted to be low (0.0296 mg/mL). | [4] |
| Storage | For long-term storage, -20°C is recommended. |
Mechanism of Action & Signaling Pathways
OPC-14523 exhibits a multi-modal mechanism of action, primarily through its agonist activity at sigma-1 and 5-HT₁ₐ receptors. While it is also reported to be a dopamine (B1211576) D₂/D₃ partial agonist, detailed public data on its affinity and intrinsic activity at these receptors are currently unavailable.
Sigma-1 (σ₁) Receptor Agonism
OPC-14523 binds to sigma-1 receptors with high affinity.[2][3] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. Agonism at sigma-1 receptors is associated with neuroprotective and antidepressant effects.
Serotonin 1A (5-HT₁ₐ) Receptor Agonism
OPC-14523 is a potent agonist at 5-HT₁ₐ receptors.[2][3] These receptors are a subtype of serotonin receptors that are expressed both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically in various brain regions. Activation of 5-HT₁ₐ autoreceptors reduces the firing rate of serotonergic neurons, while postsynaptic 5-HT₁ₐ receptor activation mediates the physiological effects of serotonin. The agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant drugs.
Pharmacological Data
The following tables summarize the available quantitative pharmacological data for this compound.
Table 1: In Vitro Binding Affinities and Functional Activity
| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Sigma-1 (σ₁) Receptor | Radioligand Binding | Guinea Pig | Brain | IC₅₀ | 47 | [2][3] |
| Sigma-2 (σ₂) Receptor | Radioligand Binding | Guinea Pig | Brain | IC₅₀ | 56 | [2][3] |
| Serotonin 1A (5-HT₁ₐ) Receptor | Radioligand Binding | Rat | Brain | IC₅₀ | 2.3 | [2][3] |
| Serotonin Transporter (SERT) | Radioligand Binding | Rat | Brain | IC₅₀ | 80 | [2][3] |
| Serotonin Transporter (SERT) | [³H]-5-HT Reuptake | Not specified | Not specified | IC₅₀ | 27 | [3] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Table 2: In Vivo Efficacy
| Animal Model | Test | Species | Administration Route | Parameter | Value (mg/kg) | Reference |
| Depression | Forced Swim Test | Rat | Oral | ED₅₀ | 27 | [3] |
| Depression | Forced Swim Test | Mouse | Oral | ED₅₀ | 20 | [3] |
Note: ED₅₀ is the median effective dose.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the literature for the characterization of OPC-14523.
Radioligand Binding Assays
Objective: To determine the binding affinity of OPC-14523 for various receptors and transporters.
General Methodology:
-
Membrane Preparation: Brain tissue from the appropriate species (e.g., guinea pig, rat) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the target receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (OPC-14523).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
In Vivo Forced Swim Test
Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.
General Methodology:
-
Apparatus: A cylindrical container filled with water is used. The dimensions are such that the animal cannot escape or touch the bottom.
-
Acclimation (optional): Animals may be subjected to a pre-test session to induce a state of behavioral despair.
-
Drug Administration: Animals are treated with either vehicle or different doses of OPC-14523 via the desired route (e.g., oral gavage) at a specified time before the test.
-
Test Session: Each animal is placed in the water-filled cylinder for a predetermined period (e.g., 5-6 minutes).
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer or an automated tracking system.
-
Data Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. The ED₅₀ is calculated as the dose that produces a 50% reduction in immobility.
Conclusion
This compound is a promising research compound with a unique pharmacological profile as a sigma-1 and 5-HT₁ₐ receptor agonist. Preclinical data strongly suggest its potential as an antidepressant agent. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the dopamine D₂/D₃ receptor system, and to explore its therapeutic potential in various neuropsychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential application of OPC-14523.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available scientific literature and may not be exhaustive.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functionally selective dopamine D2/D3 receptor agonists comprising an enyne moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
OPC-14523 Hydrochloride: A Technical Whitepaper on a Novel Serotonin Reuptake Inhibitor with Sigma-1 and 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-14523 hydrochloride is a novel investigational compound with a unique pharmacological profile characterized by its activity as a serotonin (B10506) reuptake inhibitor, coupled with agonist activity at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors.[1][2] This multimodal mechanism of action suggests a potential for antidepressant effects with a possibly distinct therapeutic profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo functional activity, and the putative signaling pathways involved. While preclinical data are promising, publicly available clinical trial data on this compound is limited.
Introduction
Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. While existing antidepressant therapies, primarily targeting monoamine neurotransmitter systems, are effective for many patients, a significant portion experience inadequate response or treatment resistance. This highlights the ongoing need for novel therapeutic agents with distinct mechanisms of action. This compound, developed by Otsuka Pharmaceutical, represents a promising candidate in this regard.[3][4] Its combined action on the serotonin transporter (SERT), and as an agonist at σ₁ and 5-HT₁ₐ receptors, suggests a potential for synergistic effects that may lead to enhanced efficacy and a faster onset of action.[5]
Preclinical Pharmacology
Binding Affinity and In Vitro Activity
This compound demonstrates a high affinity for its primary targets, as determined by radioligand binding assays. The compound's inhibitory concentrations (IC₅₀) for σ₁, σ₂, 5-HT₁ₐ receptors, and the serotonin transporter are summarized in the table below. Notably, this compound shows potent inhibition of serotonin reuptake in vitro, with weaker effects on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1][2]
| Target | IC₅₀ (nM) |
| Sigma-1 (σ₁) Receptor | 47 |
| Sigma-2 (σ₂) Receptor | 56 |
| Serotonin 1A (5-HT₁ₐ) Receptor | 2.3 |
| Serotonin Transporter (SERT) | 80 |
| Serotonin (5-HT) Reuptake | 27 |
| Table 1: In Vitro Binding Affinity and Reuptake Inhibition of this compound [1][2] |
In Vivo Antidepressant-Like Activity
The antidepressant-like effects of this compound have been evaluated in rodent models of depression, primarily the forced swim test. In this model, the compound demonstrated a significant reduction in immobility time, indicative of an antidepressant effect. The median effective doses (ED₅₀) in rats and mice are presented below.
| Animal Model | ED₅₀ (mg/kg, p.o.) |
| Rat (Forced Swim Test) | 27 |
| Mouse (Forced Swim Test) | 20 |
| Table 2: In Vivo Antidepressant-Like Activity of this compound [1][2] |
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound is believed to stem from its synergistic action on three key molecular targets. The inhibition of serotonin reuptake increases the synaptic concentration of serotonin, a well-established antidepressant mechanism. In addition, its agonist activity at σ₁ and 5-HT₁ₐ receptors engages distinct downstream signaling cascades that are implicated in neuroprotection, neuroplasticity, and mood regulation.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of various downstream signaling pathways that are relevant to antidepressant action.
Figure 1: Putative Sigma-1 Receptor Signaling Pathway
Serotonin 1A (5-HT₁ₐ) Receptor Signaling
The 5-HT₁ₐ receptor is a G-protein coupled receptor that, upon activation, can lead to the modulation of adenylyl cyclase activity and downstream kinases like MAPK/ERK, ultimately influencing gene expression and neuronal function.
Figure 2: Putative 5-HT1A Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper, based on standard practices in the field.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (IC₅₀) of this compound for various receptors and transporters.
-
Workflow:
Figure 3: Radioligand Binding Assay Workflow
-
Methodology:
-
Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-citalopram for SERT) and varying concentrations of this compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a known ligand.
-
Incubation: The reaction mixture is incubated for 60 minutes at 25°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
-
In Vitro Serotonin Reuptake Assay
-
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.
-
Methodology:
-
Synaptosome Preparation: Crude synaptosomes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Reuptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Initiation of Reuptake: The reuptake reaction is initiated by the addition of [³H]-serotonin at a final concentration of 10 nM. The incubation is continued for 5 minutes at 37°C.
-
Termination of Reuptake: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification and Analysis: The amount of [³H]-serotonin taken up by the synaptosomes is determined by liquid scintillation counting, and the IC₅₀ value is calculated.
-
Forced Swim Test
-
Objective: To assess the in vivo antidepressant-like activity of this compound in rodents.
-
Workflow:
Figure 4: Forced Swim Test Experimental Workflow
-
Methodology:
-
Animals: Male Wistar rats or ICR mice are used.
-
Apparatus: A glass cylinder (45 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) is filled with water (25 ± 1°C) to a depth of 30 cm (for rats) or 10 cm (for mice).
-
Procedure: Animals are administered this compound or vehicle orally. After a predetermined pretreatment time (e.g., 60 minutes), each animal is placed individually into the cylinder for a 6-minute test session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer who is blind to the treatment conditions. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: The dose of this compound that produces a 50% reduction in immobility time compared to the vehicle-treated group (ED₅₀) is calculated.
-
Clinical Development Status
As of the date of this publication, there is a lack of publicly available, detailed results from clinical trials of this compound in human subjects. Information regarding dosing, efficacy in patient populations with MDD, and the safety and tolerability profile in humans has not been disclosed in peer-reviewed literature or company press releases. Therefore, the clinical potential of this compound remains to be fully elucidated.
Conclusion
This compound is a novel compound with a compelling preclinical profile that distinguishes it from conventional antidepressants. Its multimodal mechanism of action, involving serotonin reuptake inhibition and agonism at both σ₁ and 5-HT₁ₐ receptors, suggests the potential for enhanced therapeutic effects in major depressive disorder. The preclinical data robustly support its antidepressant-like activity. However, the absence of publicly available clinical trial data necessitates a cautious outlook on its ultimate therapeutic utility. Further investigation and disclosure of clinical findings are crucial to fully understand the potential of this compound as a new treatment option for depression.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile, demonstrating potential as a rapidly acting antidepressant. Developed by Otsuka Pharmaceutical, this compound has been the subject of preclinical studies to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, pharmacological properties, key experimental findings, and putative signaling pathways.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the free base, OPC-14523, is:
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one
This compound is the hydrochloride salt of this parent compound.
Pharmacological Profile
OPC-14523 is characterized by its multi-target engagement, acting as a potent agonist at both sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, and as an inhibitor of the serotonin transporter (SERT). This complex pharmacology is believed to contribute to its unique antidepressant-like effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for OPC-14523.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| σ1 Receptor | Radioligand Binding | Rat | 47 | [1] |
| σ2 Receptor | Radioligand Binding | Rat | 56 | [1] |
| 5-HT1A Receptor | Radioligand Binding | Rat | 2.3 | [1] |
| Serotonin Transporter (SERT) | Radioligand Binding | Rat | 80 | [1] |
| Serotonin Transporter (SERT) | [3H]5-HT Reuptake | In vitro | 27 | [1] |
Table 1: In Vitro Binding Affinities and Reuptake Inhibition of OPC-14523.
| Test | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Forced Swimming Test (FST) | Rat | Reduction of Immobility | 27 | [1] |
| Forced Swimming Test (FST) | Mouse | Reduction of Immobility | 20 | [1] |
Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression.
Mechanism of Action
The antidepressant-like effects of OPC-14523 are attributed to its synergistic action on multiple neurotransmitter systems. The compound's high affinity and agonist activity at 5-HT1A receptors, combined with its agonism at σ1 receptors, are considered the primary drivers of its acute antidepressant-like properties in animal models.[1] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), the acute effects of OPC-14523 in the forced swimming test are not primarily mediated by serotonin reuptake inhibition.[1]
Studies have shown that OPC-14523 acts as an agonist at both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in the hippocampus.[2] Agonism at these receptors leads to a modulation of serotonergic neuronal firing. Furthermore, stimulation of σ1 receptors by OPC-14523 is thought to contribute to the regulation of cholinergic neurotransmission, with studies indicating an increase in extracellular acetylcholine (B1216132) levels in the hippocampus and prefrontal cortex.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Receptor Binding and Serotonin Reuptake Assays
Objective: To determine the binding affinity of OPC-14523 for various receptors and its potency in inhibiting serotonin reuptake.
Methodology:
-
Receptor Binding Assays:
-
Preparation of Brain Homogenates: Brain tissues from rats are homogenized in an appropriate buffer.
-
Radioligand Incubation: The homogenates are incubated with specific radioligands for the target receptors (e.g., --INVALID-LINK---pentazocine for sigma sites, [3H]8-OH-DPAT for 5-HT1A receptors, and [3H]paroxetine for the serotonin transporter).
-
Competition Binding: Various concentrations of OPC-14523 are added to compete with the radioligand for binding to the target.
-
Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of OPC-14523 that inhibits 50% of the specific radioligand binding (IC50) is calculated.[1]
-
-
Serotonin Reuptake Assay:
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
-
[3H]5-HT Uptake: Synaptosomes are incubated with [3H]5-HT in the presence of varying concentrations of OPC-14523.
-
Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of [3H]5-HT taken up by the synaptosomes is quantified by liquid scintillation counting. The IC50 value for the inhibition of serotonin reuptake is then determined.[1]
-
Forced Swimming Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of OPC-14523.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
-
Procedure (Rats):
-
Pre-test Session (Day 1): Rats are individually placed in the water cylinder for a 15-minute period. This session is for habituation and does not involve drug administration.
-
Test Session (Day 2): OPC-14523 or vehicle is administered orally. After a set pre-treatment time (e.g., 60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.
-
-
Procedure (Mice): A single 6-minute test session is typically used, with the last 4 minutes being analyzed.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The reduction in immobility time in the drug-treated group compared to the vehicle-treated group is taken as an index of antidepressant-like activity. The effective dose that reduces immobility by 50% (ED50) is calculated.[1]
In Vivo Extracellular Recordings
Objective: To determine the effect of OPC-14523 on the firing activity of serotonergic neurons.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the dorsal raphe nucleus (DRN), a brain region rich in serotonergic neurons.
-
Neuronal Firing Recording: The spontaneous firing rate of individual serotonergic neurons is recorded.
-
Drug Administration: OPC-14523 is administered, often via microiontophoresis directly onto the recorded neuron, or systemically.
-
Data Analysis: Changes in the firing rate of the neurons following drug administration are analyzed to determine the agonist or antagonist properties of the compound at 5-HT1A autoreceptors.[2]
Signaling Pathways
The following diagrams illustrate the putative signaling pathways activated by OPC-14523 through its interaction with 5-HT1A and σ1 receptors.
Caption: OPC-14523 agonism at postsynaptic 5-HT1A receptors leads to neuronal hyperpolarization.
Caption: OPC-14523 agonism at sigma-1 receptors modulates intracellular calcium signaling and neuronal excitability.
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action that combines sigma-1 and 5-HT1A receptor agonism with serotonin reuptake inhibition. The data presented in this guide highlight its potential for antidepressant effects with a possibly faster onset of action than currently available treatments. Further research is warranted to fully elucidate its complex pharmacological profile and translate these preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for OPC-14523 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
OPC-14523 hydrochloride is a novel, orally active compound with a unique pharmacological profile, exhibiting high affinity for sigma (σ) receptors, the serotonin (B10506) 1A (5-HT1A) receptor, and the serotonin transporter (SERT).[1][2] It functions as a σ receptor and 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][3][4] This multimodal mechanism of action contributes to its potential antidepressant-like effects, which are primarily achieved through the combined stimulation of σ and 5-HT1A receptors.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of this compound.
Data Presentation
The following tables summarize the in vitro binding affinities and functional activities of this compound.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | IC50 (nM) | Reference |
| Sigma-1 (σ1) Receptor | 47 | [1][5] |
| Sigma-2 (σ2) Receptor | 56 | [1][5] |
| 5-HT1A Receptor | 2.3 | [1][2][5] |
| Serotonin Transporter (SERT) | 80 | [1][2][5] |
Table 2: Functional Activity of this compound
| Assay | Activity | IC50 (nM) | Reference |
| Serotonin (3H-5-HT) Reuptake Inhibition | Inhibitor | 27 | [1][2] |
| 5-HT1A Receptor Function | Agonist | - | [3][4] |
Signaling Pathway
This compound exerts its effects through a complex interplay of signaling pathways initiated by its interaction with σ1, 5-HT1A receptors, and the serotonin transporter. The agonism at the Gi-coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Its interaction with the σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, can modulate calcium signaling and other downstream pathways. By inhibiting the serotonin transporter, OPC-14523 increases the synaptic concentration of serotonin, further enhancing serotonergic neurotransmission.
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for σ1 and σ2 receptors using a competitive radioligand binding assay.
Experimental Workflow:
Materials:
-
HEK293 cells expressing human σ1 or σ2 receptors
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: --INVALID-LINK---pentazocine for σ1, [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) for σ2
-
Non-specific binding control: Haloperidol
-
This compound
-
96-well plates
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a range of concentrations of this compound, and the radioligand. For total binding, omit OPC-14523. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
5-HT1A Receptor Functional Assay (cAMP Assay)
This protocol measures the agonist activity of this compound at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Experimental Workflow:
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96- or 384-well plates
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Culture: Plate the 5-HT1A expressing cells in 96- or 384-well plates and grow to confluence.
-
Assay: Remove the culture medium and add assay buffer.
-
Compound Addition: Add various concentrations of this compound to the wells and pre-incubate.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate a cAMP standard curve. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by OPC-14523 at each concentration.
Serotonin Transporter (SERT) Uptake Assay
This protocol assesses the inhibitory effect of this compound on the serotonin transporter by measuring the uptake of radiolabeled serotonin into cells.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma Receptor | DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Dissolving OPC-14523 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel compound recognized for its potential antidepressant-like effects.[1][2] It functions as an orally active agonist for both sigma (σ) and serotonin (B10506) 5-HT1A receptors.[3][4][5] Additionally, it exhibits a high affinity for the serotonin (5-HT) transporter, acting as a serotonin reuptake inhibitor.[2][6][7] The compound's unique mechanism, involving the combined stimulation of sigma and 5-HT1A receptors, is believed to contribute to its acute antidepressant-like actions.[2] These characteristics make OPC-14523 a significant tool in neuropharmacology research and drug development for mood disorders.
Proper solubilization is the critical first step for ensuring accurate and reproducible results in any in vitro or in vivo experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for OPC-14523 hydrochloride. This document provides detailed protocols for its dissolution and handling to prepare stock solutions for research applications.
Physicochemical and Pharmacological Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C23H29Cl2N3O2 | [8] |
| Molecular Weight | 450.40 g/mol | [9] |
| CAS Number | 145969-31-9 | [8][9] |
| Solubility in DMSO | 83.33 mg/mL (185.01 mM) | [9] |
| Solubility in H2O | 5 mg/mL (11.10 mM) | [9] |
| IC50 (σ1 Receptor) | 47 nM | [2][5] |
| IC50 (σ2 Receptor) | 56 nM | [5][10] |
| IC50 (5-HT1A Receptor) | 2.3 nM | [2][5] |
| IC50 (5-HT Transporter) | 27 nM - 80 nM | [2][5] |
Visualized Mechanisms and Workflows
Mechanism of Action of OPC-14523
The diagram below illustrates the primary molecular targets of OPC-14523. The compound exerts its effects by acting as an agonist at sigma and 5-HT1A receptors while simultaneously inhibiting the serotonin transporter.
Caption: Mechanism of action for OPC-14523.
Experimental Workflow: Stock Solution Preparation
This workflow diagram outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing OPC-14523 HCl stock solution.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
(Optional) Heating block or water bath capable of reaching 60°C
-
(Optional) Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO)
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
-
Calculation:
-
Molecular Weight (MW) of OPC-14523 HCl = 450.40 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need 4.504 mg per 1 mL of solvent.
-
Example: To prepare 1 mL of a 10 mM stock, you will weigh out 4.504 mg of OPC-14523 HCl. To prepare 2 mL, weigh out 9.008 mg.
-
-
Weighing:
-
Tare a sterile, chemically resistant microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of OPC-14523 HCl powder (e.g., 4.504 mg) and record the exact weight.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube (e.g., 1 mL for 4.504 mg).
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulates.
-
-
Assisted Solubilization (If Necessary):
-
If particulates remain, place the tube in an ultrasonic water bath for 5-10 minute intervals.[9] Check for dissolution after each interval.
-
Alternatively, or in combination with sonication, warm the solution to 60°C.[9] Do not overheat, as it may degrade the compound.
-
Once fully dissolved, allow the solution to return to room temperature.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light. The shelf life is typically specified by the manufacturer, often up to one year or more under these conditions.[9]
-
Protocol for Preparing Working Solutions for Cell Culture
When preparing working solutions for treating cells, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.5% (and ideally ≤0.1%) is recommended for most cell lines.
-
Serial Dilution: It is not advisable to add the highly concentrated DMSO stock directly to your final volume of cell culture medium, as the compound may precipitate. A serial dilution approach is recommended.
-
Example Dilution for a 10 µM Final Concentration:
-
Start with your 10 mM stock solution in DMSO.
-
Prepare an intermediate dilution by adding a small volume of the stock to serum-containing cell culture medium. For example, add 2 µL of 10 mM stock to 998 µL of medium to get a 20 µM intermediate solution (in 0.2% DMSO). Vortex gently.
-
Add the required volume of this intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 mL of the 20 µM intermediate solution (this example assumes a 1:1 dilution in the well).
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium that is used for the treated cells.
-
Safety and Handling
-
This compound should be handled as a potentially hazardous material.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid ingestion, inhalation, and contact with skin or eyes.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search results [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 145969-31-9|DC Chemicals [dcchemicals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Opc-14523 | C23H28ClN3O2 | CID 9892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. keyorganics.net [keyorganics.net]
- 9. labsolu.ca [labsolu.ca]
- 10. OPC-14523盐酸盐 | 145969-31-9 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Preparation of OPC-14523 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPC-14523 hydrochloride is a novel, orally active compound with a multi-target profile, showing high affinity for sigma receptors (σ1 and σ2), the serotonin (B10506) 1A (5-HT1A) receptor, and the serotonin transporter.[1][2][3] It is classified as a serotonin reuptake inhibitor and a sigma/5-HT1A receptor agonist.[1][4][5] Investigated for its potential antidepressant-like effects, OPC-14523 has been shown in preclinical studies to produce a rapid onset of action compared to conventional antidepressants.[2][6] Its mechanism is believed to involve the combined stimulation of these receptors, influencing serotonergic neurotransmission.[2][6]
Proper preparation of stock solutions is the critical first step for ensuring reproducible and accurate results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization, storage, and handling of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride[7] |
| Molecular Formula | C₂₃H₂₉Cl₂N₃O₂[3][7] |
| Molecular Weight | 450.4 g/mol [7][8][9] |
| CAS Number | 145969-31-9[5][9] |
| Appearance | Crystalline solid |
| Purity | ≥99% |
Mechanism of Action & Signaling Pathway
OPC-14523 exerts its antidepressant-like effects through a combined action on multiple targets. It functions as an agonist at both sigma (σ₁, σ₂) and serotonin 5-HT₁ₐ receptors and inhibits the serotonin transporter (SERT).[1][2] The activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor, is linked to downstream signaling cascades, such as the PI3K/Akt pathway, which play a crucial role in promoting neuronal survival and synaptic plasticity—processes often impaired in depression.[10][11]
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
1. Solubility Data
This compound exhibits different solubilities depending on the solvent. It is recommended to perform a small-scale test to confirm solubility with your specific batch of the compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 83.33 mg/mL[1][9] | 185.01 mM[1][9] | Requires sonication. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Water | 5 mg/mL[1][9] | 11.10 mM[1][9] | Requires sonication and warming to 60°C.[1] |
2. Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept below 0.1% to avoid solvent-induced artifacts.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile conical or microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the required mass of this compound based on the desired stock concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (450.4 g/mol ) / 1000
-
Example: For 5 mL of a 100 mM stock solution: Mass = 100 mM × 5 mL × 450.4 / 1000 = 225.2 mg.
-
-
Weighing: In a sterile environment, accurately weigh the calculated amount of powder and transfer it to a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[1][9] The solution should be clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[12] Store as recommended in the storage section.
3. Protocol for Preparing an Aqueous Stock Solution
This protocol is intended for applications where DMSO is not permissible, such as certain in vivo studies. Note the lower solubility in water.
Materials and Equipment:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile conical tubes
-
Analytical balance
-
Vortex mixer
-
Heated water bath or heating block set to 60°C
-
Bath sonicator
-
Sterile syringe filters (0.22 µm pore size) and syringes
Procedure:
-
Calculation: Calculate the required mass of this compound for your desired aqueous concentration (max 5 mg/mL).[1]
-
Example: For 10 mL of a 5 mg/mL stock solution: Mass = 5 mg/mL × 10 mL = 50 mg.
-
-
Weighing: Accurately weigh the powder and transfer it to a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile water.
-
Mixing and Heating: Vortex the solution and place it in a water bath or on a heating block at 60°C.[1] Intermittently vortex and sonicate until the compound is fully dissolved. The solution should become clear.
-
Sterilization: Once the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is crucial for cell culture and in vivo applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use tubes and store immediately as recommended.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 Months[1][12] | Preferred for long-term storage. |
| -20°C | 1 Month[1][12] | Suitable for short-term storage. |
Important Considerations:
-
Aliquot: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]
-
Moisture: Store solutions in tightly sealed containers, away from moisture.[1][12]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 145969-31-9|DC Chemicals [dcchemicals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for OPC-14523 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of OPC-14523 hydrochloride in mouse models, summarizing key quantitative data and detailing experimental protocols. OPC-14523 is a novel psychotropic agent that exhibits high affinity for both sigma-1 (σ₁) and serotonin (B10506) 5-HT₁ₐ receptors, demonstrating potential as a rapid-acting antidepressant and for the treatment of cognitive impairments.
Mechanism of Action
OPC-14523's pharmacological effects are primarily attributed to its dual agonistic activity at σ₁ and 5-HT₁ₐ receptors.[1] Unlike traditional antidepressants, which often require several weeks to elicit a therapeutic response, single oral administration of OPC-14523 has been shown to produce acute antidepressant-like effects in rodent models.[1] This rapid onset is believed to result from the synergistic stimulation of both receptor types. The agonism of 5-HT₁ₐ receptors contributes to the modulation of the serotonergic system, while activation of σ₁ receptors, chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, neuronal plasticity, and cellular stress responses.
Data Presentation: Efficacy in Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound in various mouse models.
| Behavioral Test | Mouse Strain | Dose (mg/kg, oral) | Key Findings | Reference |
| Forced Swim Test | ICR Mice | 20 (ED₅₀) | Significant reduction in immobility time after a single administration. | [1] |
| Scopolamine-Induced Memory Impairment | Not Specified | Not Specified | Improved memory impairment. | |
| Age-Associated Learning and Memory Impairment | Not Specified | Not Specified | Attenuated impairments in learning acquisition. |
Further detailed quantitative data from additional studies would be beneficial for a more comprehensive comparison.
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Preparation:
While the specific vehicle can vary between studies, a common approach for oral administration of hydrochloride salts is to dissolve or suspend the compound in distilled water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.
b. Oral Gavage Administration Protocol:
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert a ball-tipped oral gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it reaches the pharynx.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the prepared OPC-14523 solution. The volume should be calculated based on the mouse's body weight, typically not exceeding 10 ml/kg.
-
Post-Administration Monitoring: After administration, return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (approximately 20 cm in diameter and 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Procedure:
-
Administer this compound or vehicle orally at a predetermined time before the test (e.g., 60 minutes).
-
Gently place the mouse into the water cylinder.
-
Record the session, which typically lasts for 6 minutes.
-
Score the last 4 minutes of the session for immobility time (defined as the time the mouse spends floating with only minimal movements to keep its head above water).
-
-
Data Analysis: Compare the immobility time between the OPC-14523-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common test for screening potential antidepressant compounds.
-
Apparatus: A suspension bar or shelf from which the mouse can be hung by its tail.
-
Procedure:
-
Administer this compound or vehicle orally prior to the test.
-
Securely attach the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the session, typically lasting 6 minutes.
-
Score the duration of immobility (defined as the absence of any limb or body movement, except for respiration).
-
-
Data Analysis: Compare the immobility duration between the treated and control groups. A reduction in immobility suggests an antidepressant-like effect.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, particularly recognition memory.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm). A set of two identical objects and one novel object are required.
-
Procedure:
-
Habituation: On the first day, allow the mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes).
-
Training/Familiarization: On the second day, place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes). Administer OPC-14523 or vehicle before this phase.
-
Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set time (e.g., 5-10 minutes).
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the OPC-14523-treated group indicates enhanced recognition memory.
Visualizations
Signaling Pathways
Caption: OPC-14523 dual agonism and downstream effects.
Experimental Workflow
Caption: Typical experimental workflow for OPC-14523 studies.
References
Application Notes and Protocols for OPC-14523 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a potent and orally active small molecule with a unique pharmacological profile, acting as a high-affinity agonist for both sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors.[1][2][3] It also functions as an inhibitor of the serotonin transporter (5-HT transporter).[1] This multimodal mechanism of action has led to its investigation primarily for its antidepressant-like effects.[1][4] In a preclinical setting, OPC-14523 has demonstrated the ability to produce these effects more rapidly than traditional selective serotonin reuptake inhibitors (SSRIs).[4] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro cell culture experiments to explore its biological activities.
Mechanism of Action
OPC-14523 exerts its effects through the modulation of multiple targets within the central nervous system. It binds with high affinity to σ1 and σ2 receptors, the 5-HT1A receptor, and the 5-HT transporter.[1][2] The agonism of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels in many cell types.[5] This signaling cascade is a key area of investigation for understanding its cellular effects. The combined stimulation of sigma and 5-HT1A receptors is believed to be responsible for its acute antidepressant-like activity.
Quantitative Data: In Vitro Affinity and Potency
The following table summarizes the key in vitro binding affinities and inhibitory concentrations of this compound.
| Target | Parameter | Value (nM) |
| σ1 Receptor | IC50 | 47 |
| σ2 Receptor | IC50 | 56 |
| 5-HT1A Receptor | IC50 | 2.3 |
| 5-HT Transporter | IC50 | 80 |
| 3H-5-HT Reuptake | IC50 | 27 |
Table 1: In vitro potency of this compound at various targets. Data sourced from[1][2].
Recommended Cell Lines for In Vitro Studies
Given its mechanism of action, suitable cell lines for studying this compound include:
-
Neuronal cell lines: Such as the HT-22 mouse hippocampal cell line, which is used to model neuronal function and toxicity.
-
Recombinant cell lines: Cell lines such as HEK293 or CHO that have been engineered to express human 5-HT1A or sigma receptors. These are useful for dissecting the specific effects of the compound on each target.[5][6]
-
Primary neuronal cultures: For a more physiologically relevant system, primary neurons isolated from specific brain regions like the hippocampus or raphe nucleus can be utilized.[7]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile, nuclease-free water (optional, for further dilution)[1]
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: To prepare a high-concentration stock solution, reconstitute the lyophilized this compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO. Vortex for 10-20 seconds to ensure the powder is fully dissolved. If needed, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[8]
-
Solubility Information: this compound is soluble in DMSO at concentrations up to 83.33 mg/mL and in water at up to 5 mg/mL (requires sonication and warming).[1]
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to prevent degradation from repeated freeze-thaw cycles.[8]
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9] When ready to use, thaw an aliquot at room temperature.[8]
General Protocol for Cell Culture Treatment
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Selected cell line (e.g., HT-22, HEK293-5HT1A)
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
This compound stock solution
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[10]
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from 0.01 µM to 10 µM) to determine the optimal dose.[10]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. This is crucial as DMSO can have effects on cells at higher concentrations (typically keep below 0.5%).[10]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration. The optimal time should be determined empirically and can range from minutes for signaling studies to several days for viability or gene expression assays.[11]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses as described in the protocols below.
Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxicity of this compound on the chosen cell line.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
MTT solvent (e.g., acidified isopropanol (B130326) or SDS-HCl solution)[12][13]
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
MTT Addition: After the desired treatment period with this compound, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12][13]
-
Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Compare the absorbance of treated cells to the vehicle-treated control cells to determine the effect on cell viability.
Functional Assay: cAMP Measurement
This protocol measures changes in intracellular cAMP levels, a key second messenger for 5-HT1A receptor signaling.
Materials:
-
Cells treated with this compound
-
cAMP assay kit (e.g., cAMP-Glo™ Assay or AlphaScreen® kit)[15][16]
-
Luminometer or appropriate plate reader
Procedure (Example using a Lysis-Based Luminescent Assay):
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 15-30 minutes) as cAMP signaling is often rapid. Include a positive control such as forskolin (B1673556) to stimulate adenylyl cyclase.[16]
-
Cell Lysis: Add the lysis buffer provided in the kit to all wells to stop the reaction and release intracellular cAMP.[17]
-
cAMP Detection: Add the cAMP detection solution containing protein kinase A (PKA) to the wells.[17]
-
Kinase Reaction: Add the Kinase-Glo® reagent to measure the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[17]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to determine the cAMP concentration in the experimental samples and compare the effects of different concentrations of this compound to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 145969-31-9|DC Chemicals [dcchemicals.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. criver.com [criver.com]
- 7. Targeting of the 5-HT1A Serotonin Receptor to Neuronal Dendrites Is Mediated by Yif1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 17. ulab360.com [ulab360.com]
Application Notes and Protocols for OPC-14523 Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage and handling of OPC-14523 hydrochloride solutions to ensure stability and efficacy in research applications. The protocols outlined below are based on available data and best practices for handling similar chemical compounds.
Introduction
OPC-14523 is a novel compound with high affinity for sigma (σ) and serotonin (B10506) 5-HT1A receptors, and it also acts as a serotonin reuptake inhibitor.[1][2] It has shown potential as an antidepressant with a possibly rapid onset of action.[3] Proper storage and handling of this compound solutions are critical for maintaining its chemical integrity and biological activity in experimental settings.
Chemical Information
| Property | Value |
| Chemical Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
| Molecular Formula | C₂₃H₂₈ClN₃O₂ · HCl |
| Molecular Weight | 450.4 g/mol |
| CAS Number | 145969-31-9 |
Recommended Storage Conditions
Proper storage is essential to prevent degradation of this compound. The following conditions are recommended for the powdered form and prepared solutions.
Powder Form
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for intermediate-term storage. |
Store in a dry, dark place.
Solution Form
Due to its very low aqueous solubility (0.0296 mg/mL), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | Optimal for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short to intermediate-term storage. |
It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.504 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber-colored vials. Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solution.
Mechanism of Action and Signaling Pathway
OPC-14523 acts as an agonist at both sigma (σ₁) and serotonin 5-HT1A receptors. Its antidepressant-like effects are believed to be mediated through the combined stimulation of these two receptor types.
Caption: Simplified signaling pathway of OPC-14523.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for OPC-14523 Hydrochloride in Neuronal Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, exhibiting high affinity for sigma (σ) and serotonin (B10506) 5-HT1A receptors, as well as the serotonin transporter.[1][2] This multimodal mechanism of action has generated significant interest in its potential as a therapeutic agent, particularly for neuropsychiatric disorders such as depression.[3] Preclinical studies have demonstrated its ability to modulate neuronal activity, offering a promising tool for investigating the complex interplay of serotonergic and sigma receptor systems in the brain.[1] These application notes provide a comprehensive overview of the use of this compound for studying neuronal activity, including its pharmacological data, detailed protocols for key in vivo and in vitro experiments, and visualizations of its signaling pathways and experimental workflows.
Pharmacological Profile and Mechanism of Action
OPC-14523 acts as a potent agonist at both sigma and 5-HT1A receptors.[4] Its antidepressant-like effects are attributed to this combined stimulation, which leads to a rapid increase in the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which initially suppress the firing of these neurons.[1] The sigma receptor component of OPC-14523's action appears to be crucial for this rapid onset of increased neuronal firing.[1] Furthermore, OPC-14523 has been shown to increase extracellular acetylcholine (B1216132) levels in the hippocampus, an effect mediated by sigma receptor stimulation.[5][6]
Signaling Pathway of OPC-14523
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (IC50) | ||||
| σ1 Receptor | 47-56 nM | Rat | Radioligand Binding | [2] |
| 5-HT1A Receptor | 2.3 nM | Rat | Radioligand Binding | [2] |
| 5-HT Transporter | 80 nM | Rat | Radioligand Binding | [2] |
| Functional Activity (IC50) | ||||
| 3H-5-HT Reuptake Inhibition | 27 nM | Rat | In Vitro Reuptake Assay | [2] |
| In Vivo Efficacy (ED50) | ||||
| Forced Swimming Test | 27 mg/kg (p.o.) | Rat | Behavioral Assay | [2] |
| Forced Swimming Test | 20 mg/kg (p.o.) | Mouse | Behavioral Assay | [2] |
Table 1: Pharmacological Data for this compound.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on neuronal activity are provided below.
In Vivo Extracellular Recording in the Dorsal Raphe Nucleus
This protocol is designed to measure the firing rate of putative serotonergic neurons in the DRN of anesthetized rats following administration of OPC-14523.
Experimental Workflow
Caption: Workflow for in vivo electrophysiological recording.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with 2 M NaCl)
-
Amplifier and data acquisition system
-
Heating pad
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy to expose the brain surface above the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm).
-
Slowly lower a glass recording microelectrode into the DRN (DV 5.5-7.0 mm from the brain surface).
-
Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.
-
Once a stable single-unit recording is established, record the baseline firing rate for at least 5 minutes.
-
Administer this compound (e.g., 1 mg/kg, i.v. or i.p.).
-
Continuously record the neuronal firing rate for at least 30 minutes post-administration.
-
Analyze the data by comparing the firing rate before and after drug administration.
Forced Swimming Test (FST)
The FST is a widely used behavioral assay to assess antidepressant-like activity in rodents.
Experimental Workflow
Caption: Workflow for the Forced Swimming Test.
Materials:
-
This compound
-
Male rats or mice
-
Plexiglas cylinders (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Pre-test session (Day 1): Individually place each animal in a cylinder filled with water to a depth of 15 cm for 15 minutes. After the session, remove the animals, dry them, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 27 mg/kg, p.o. for rats; 20 mg/kg, p.o. for mice) or vehicle 60 minutes before the test.
-
Place the animals individually in the cylinders with water and record their behavior for 5 minutes.
-
After the test, remove the animals, dry them, and return them to their home cages.
-
An observer, blind to the treatment conditions, should score the duration of immobility (defined as the time the animal makes only the movements necessary to keep its head above water).
-
Analyze the data by comparing the immobility time between the OPC-14523-treated and vehicle-treated groups.
In Vivo Microdialysis for Acetylcholine
This protocol measures extracellular acetylcholine levels in the hippocampus of freely moving rats.
Experimental Workflow
Caption: Workflow for in vivo microdialysis.
Materials:
-
This compound
-
Male rats
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the rat and surgically implant a microdialysis probe into the hippocampus. Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for at least 2 hours post-administration.
-
Analyze the acetylcholine content of the dialysate samples using an HPLC system with an electrochemical detector.
-
Express the results as a percentage change from the baseline acetylcholine levels.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of sigma and 5-HT1A receptors in modulating neuronal activity. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental paradigms. The unique mechanism of action of OPC-14523, particularly its ability to rapidly increase serotonergic neuron firing, makes it an important compound for advancing our understanding of neuropsychiatric disorders and for the development of novel therapeutic strategies.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Research-Grade OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 hydrochloride is a novel, orally active compound with a unique pharmacological profile, acting as a high-affinity agonist at both sigma (σ) and serotonin (B10506) 5-HT1A receptors, and as a serotonin reuptake inhibitor.[1][2][3] Its potential as a rapid-onset antidepressant has been demonstrated in preclinical studies, distinguishing it from conventional antidepressants that often require prolonged administration to elicit a therapeutic effect.[4][5] These application notes provide detailed information and protocols for researchers utilizing this compound in their studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C23H29Cl2N3O2 | [6][7] |
| Molecular Weight | 450.4 g/mol | [6][7][8] |
| CAS Number | 145969-31-9 | [2][6][9] |
| Appearance | N/A | [9] |
| Predicted Water Solubility | 0.0296 mg/mL | [6] |
| Storage | -20°C, protected from light and moisture | [9] |
| Stability | Stable for 1 year under recommended storage conditions | [9] |
Mechanism of Action
OPC-14523 exhibits a multi-target mechanism of action, primarily through its agonist activity at sigma-1 (σ1) and 5-HT1A receptors.[4][5] It also functions as a serotonin reuptake inhibitor.[10][11][12] The synergistic action on these targets is believed to contribute to its rapid antidepressant-like effects. The antidepressant-like activity of OPC-14523 has been shown to be dependent on the combined stimulation of both sigma and 5-HT1A receptors.[4]
Signaling Pathway
Caption: Proposed signaling pathway of OPC-14523.
Quantitative Data
The following tables summarize the in vitro binding affinities and in vivo efficacy of OPC-14523.
Table 1: In Vitro Receptor and Transporter Binding Affinities
| Target | IC50 (nM) | Reference |
| Sigma-1 Receptor | 47 | [4] |
| Sigma-2 Receptor | 56 | [4] |
| 5-HT1A Receptor | 2.3 | [4] |
| Serotonin Transporter (SERT) | 80 | [4] |
| Norepinephrine Transporter (NET) | Weak Inhibition | [4] |
| Dopamine Transporter (DAT) | Weak Inhibition | [4] |
Table 2: In Vivo Antidepressant-Like Efficacy
| Animal Model | Assay | ED50 (mg/kg, oral) | Reference |
| Rat | Forced Swim Test | 27 | [4] |
| Mouse | Forced Swim Test | 20 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Sigma-1 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.[5][13]
Objective: To determine the binding affinity of OPC-14523 for the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenates
-
[3H]-(+)-pentazocine (radioligand)
-
This compound
-
Haloperidol (B65202) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare guinea pig brain membrane homogenates at a concentration of approximately 300 µg protein per assay tube.
-
In a 96-well plate, add the following in a total volume of 150 µL:
-
Total Binding: Membrane homogenate, assay buffer, and varying concentrations of [3H]-(+)-pentazocine.
-
Non-specific Binding: Membrane homogenate, assay buffer, [3H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition Binding: Membrane homogenate, assay buffer, a fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM), and increasing concentrations of OPC-14523.
-
-
Incubate the plate at 25°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of OPC-14523 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro 5-HT1A Receptor Binding Assay
This protocol is based on established methods for 5-HT1A receptor binding.[14][15]
Objective: To determine the binding affinity of OPC-14523 for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes
-
[3H]-8-OH-DPAT (radioligand)
-
This compound
-
Serotonin (5-HT) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgSO4
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare rat hippocampal membranes at a suitable protein concentration.
-
In a 96-well plate, add the following in a total volume of 550 µL:
-
Total Binding: Membranes, assay buffer, and varying concentrations of [3H]-8-OH-DPAT.
-
Non-specific Binding: Membranes, assay buffer, [3H]-8-OH-DPAT, and a high concentration of serotonin (e.g., 10 µM).
-
Competition Binding: Membranes, assay buffer, a fixed concentration of [3H]-8-OH-DPAT, and increasing concentrations of OPC-14523.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration over GF/C filters pre-soaked in 0.5% PEI.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values for OPC-14523.
Protocol 3: In Vivo Forced Swim Test (Rat)
This protocol is a standard behavioral assay to assess antidepressant-like activity.[1][4][10][16][17]
Objective: To evaluate the antidepressant-like effects of OPC-14523 in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Cylindrical swim tank (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording and analysis software
Procedure:
-
Habituation: Handle the rats for a few minutes daily for at least 3 days before the test.
-
Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): 60 minutes before the test session, administer this compound or vehicle orally.
-
Test Session (Day 2): Place each rat back into the swim tank for a 5-minute session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the OPC-14523-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating OPC-14523.
References
- 1. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 145969-31-9|DC Chemicals [dcchemicals.com]
- 3. Search results [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. labsolu.ca [labsolu.ca]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound CAS No.145969-31-9 - Ruixibiotech [ruixibiotech.com]
- 10. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opc-14523 | C23H28ClN3O2 | CID 9892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for OPC-14523 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OPC-14523 hydrochloride, a novel compound with potential antidepressant properties. The information is intended to guide researchers in its safe handling, experimental design, and data interpretation.
Material Safety Data Sheet (MSDS) Summary
While a specific, official Material Safety Data Sheet for this compound is not publicly available, this summary is based on standard safety information for similar research compounds. Researchers must handle this compound with care, assuming it is a physiologically active and potentially hazardous substance.
| Section | Recommendations |
| Hazard Identification | Harmful if swallowed. May cause skin and eye irritation. The toxicological properties have not been fully investigated. |
| First Aid Measures | If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician. If on Skin: Wash off immediately with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. |
| Handling and Storage | Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Personal Protection | Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. |
Pharmacological Profile
OPC-14523 is characterized as a potent agonist for both sigma (σ) and serotonin (B10506) 5-HT1A receptors, and it also exhibits affinity for the serotonin transporter.[1][2] This multi-target engagement is believed to contribute to its unique antidepressant-like effects.[1][2]
Table 1: In Vitro Binding Affinities and Functional Activities of OPC-14523
| Target | Parameter | Value |
| Sigma-1 Receptor | IC₅₀ | 47 nM |
| Sigma-2 Receptor | IC₅₀ | 56 nM |
| 5-HT₁ₐ Receptor | IC₅₀ | 2.3 nM |
| 5-HT Transporter | IC₅₀ | 80 nM |
| ³H-5-HT Reuptake Inhibition | IC₅₀ | 27 nM |
Data compiled from Tottori et al., Neuropharmacology, 2001.[2]
Table 2: In Vivo Efficacy of OPC-14523 in Animal Models of Depression
| Animal Model | Parameter | Value |
| Forced Swimming Test (Rats) | ED₅₀ | 27 mg/kg (oral) |
| Forced Swimming Test (Mice) | ED₅₀ | 20 mg/kg (oral) |
Data compiled from Tottori et al., Neuropharmacology, 2001.[2]
Mechanism of Action and Signaling Pathways
The antidepressant-like effects of OPC-14523 are attributed to its combined action on sigma and 5-HT1A receptors.[2] The stimulation of these receptors is thought to modulate serotonergic neurotransmission.[1] Specifically, studies suggest that OPC-14523 can increase the firing activity of dorsal raphe nucleus (DRN) 5-HT neurons.[1] This effect is distinct from selective serotonin reuptake inhibitors (SSRIs), which initially suppress 5-HT neuron firing.[1]
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiological Recording with OPC-14523
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel psychotropic compound with a unique pharmacological profile, exhibiting high affinity for sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, as well as the serotonin transporter.[1][2][3] Its potential as a rapid-acting antidepressant has led to significant interest in its effects on neuronal activity.[4] In vivo electrophysiology is a critical technique for elucidating the real-time impact of OPC-14523 on neuronal firing and neural circuit dynamics. These application notes provide a comprehensive guide for conducting in vivo electrophysiological recordings in rodent models to investigate the effects of OPC-14523, with a specific focus on the dorsal raphe nucleus (DRN), a key region in serotonin neurotransmission.
Mechanism of Action of OPC-14523
OPC-14523's therapeutic potential is believed to stem from its synergistic action on multiple targets. It acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors, which can modulate serotonergic neuron firing.[5] Additionally, its interaction with sigma-1 receptors, chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, allows it to modulate calcium signaling and neuronal excitability.[6][7][8] The compound also inhibits the reuptake of serotonin, further enhancing serotonergic neurotransmission.[1][2]
Signaling Pathways
The following diagram illustrates the putative signaling pathways modulated by OPC-14523 at the neuronal level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of OPC-14523 Hydrochloride Solubility: A Technical Guide
For researchers and drug development professionals working with the promising sigma and 5-HT1A receptor agonist OPC-14523, its hydrochloride salt form presents a significant hurdle: poor aqueous solubility. This technical support center provides a comprehensive resource for understanding and overcoming these solubility challenges, offering troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Solubility Profile of OPC-14523 Hydrochloride
| Solvent/System | Solubility | Source/Method |
| Water | Predicted: 0.0296 mg/mL | ALOGPS (Computational Prediction)[1] |
| DMSO | Soluble | General laboratory practice |
| Co-solvent Formulation | ≥ 2.08 mg/mL (4.62 mM) | Supplier Formulation Protocol |
Troubleshooting Guide: Common Solubility Issues
This section addresses common problems encountered when preparing solutions of this compound.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a high-concentration stock solution.
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM or higher). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.
-
For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous buffer to achieve the final desired concentration.
-
-
Important Consideration: Be mindful of the final concentration of DMSO in your assay, as it can have biological effects. It is crucial to keep the final DMSO concentration as low as possible (typically <0.5%) and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution indicates that the aqueous solubility limit has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your aqueous medium.
-
Use a Co-solvent System: For applications requiring higher concentrations, particularly for in vivo studies, a co-solvent system is necessary. A supplier recommends the following formulation to achieve a concentration of at least 2.08 mg/mL:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, you could experimentally determine if adjusting the pH of your buffer improves solubility.
-
Increase the Volume of the Final Solution: A larger final volume for the same amount of compound will result in a lower concentration, potentially below the precipitation point.
Q3: I am concerned about the stability of my this compound stock solution. What are the best practices for storage?
A3: While specific stability data for this compound solutions is not published, general best practices for storing stock solutions of poorly soluble compounds should be followed:
-
Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Protection from Light: Store in light-protected vials, as some compounds are light-sensitive.
-
Fresh Dilutions: Prepare fresh dilutions in aqueous buffers from the frozen stock solution on the day of the experiment. Do not store aqueous solutions for extended periods unless their stability has been experimentally confirmed.
Frequently Asked Questions (FAQs)
What is the predicted aqueous solubility of this compound?
The predicted aqueous solubility is approximately 0.0296 mg/mL, according to computational models.[1]
What is a reliable method to prepare this compound for in vivo studies?
A recommended formulation for achieving a concentration of at least 2.08 mg/mL involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
How should I prepare solutions for in vitro cell-based assays?
For in vitro assays, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all treatments and controls.
Is it necessary to use a vehicle control in my experiments?
Yes, it is critical to include a vehicle control in all experiments. This control should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween-80) as your test samples to account for any effects of the solvents themselves.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath or warm the solution gently (e.g., to 37°C) until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
General Protocol for Determining Experimental Solubility (Shake-Flask Method)
This is a general protocol that can be adapted to determine the solubility of this compound in a specific aqueous buffer.
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing your aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Reporting: The determined concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.
Visualizing Mechanisms and Workflows
OPC-14523 Signaling Pathway
OPC-14523 is known to be an agonist at both sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. The simplified diagram below illustrates its primary mechanism of action.
Experimental Workflow for Solution Preparation
The following diagram outlines the logical steps for preparing a working solution of this compound for a typical experiment.
References
Technical Support Center: Optimizing OPC-14523 Hydrochloride Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active experimental compound with a high affinity for sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors, where it acts as an agonist.[1][2] It also exhibits affinity for the serotonin transporter, indicating some serotonin reuptake inhibitory properties.[3] Its primary mechanism of action, particularly in eliciting antidepressant-like effects, is attributed to the combined stimulation of sigma and 5-HT1A receptors.[3]
Q2: What are the reported effective dose ranges for this compound in preclinical rodent models?
In preclinical studies with rats and mice, a single oral administration of OPC-14523 has been shown to produce antidepressant-like effects in the forced swimming test. The reported median effective dose (ED50) is approximately 27 mg/kg for rats and 20 mg/kg for mice.[3] Other studies have used lower doses, such as 1 mg/kg/day in rats for electrophysiological assessments.[4] The effective dose can vary depending on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured.
Q3: How should I prepare this compound for in vivo administration?
This compound has limited water solubility. For oral administration, it is often prepared as a suspension. For other routes, such as intraperitoneal (IP) injection, co-solvents are typically required.
-
Oral Gavage (Suspension): A common vehicle for oral administration of poorly soluble compounds is an aqueous solution of 0.5% carboxymethyl cellulose (B213188) (CMC) with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting and suspension of the compound.
-
Intraperitoneal Injection (Solution): Due to its low aqueous solubility, a co-solvent system is necessary for IP injections. A common approach involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle such as saline or a polyethylene (B3416737) glycol (PEG)-based solution. It is crucial to keep the final concentration of DMSO as low as possible (ideally below 10% and preferably under 5%) to avoid solvent-related toxicity. A vehicle composition of 10% DMSO, 40% PEG400, and 50% saline is a reasonable starting point for formulation development.
Q4: I am observing a lack of efficacy in my in vivo study. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose might be too low to reach therapeutic concentrations in the target tissue. A dose-response study is recommended to determine the optimal dose for your specific experimental model.
-
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of the compound. For oral administration, this could be due to low solubility or instability in the gastrointestinal tract. For IP injections, the compound may be precipitating out of solution upon administration.
-
Target Engagement: It is important to confirm that the drug is reaching its target receptors at a sufficient concentration to exert its pharmacological effect. This can be assessed through ex vivo receptor binding assays or by measuring downstream pharmacodynamic markers.
Q5: What are potential adverse effects to monitor for during in vivo studies with this compound?
As a sigma-1 and 5-HT1A receptor agonist, potential adverse effects could be related to the central nervous system. These may include changes in locomotor activity, induction of flat body posture, or other behavioral alterations.[3] It is advisable to conduct a tolerability study at the higher end of the dose range to identify any overt signs of toxicity. Careful observation of the animals for any changes in behavior, posture, or general health is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation or upon dilution. | The concentration exceeds the solubility in the chosen vehicle. The pH of the final solution is not optimal for solubility. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG400). - Add a surfactant (e.g., Tween 80) to improve solubility and stability. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Prepare fresh formulations for each experiment and use them promptly. |
| Inconsistent results between animals or experiments. | Inhomogeneous suspension for oral dosing. Variability in the injection procedure for IP administration. Degradation of the compound in the formulation. | - For suspensions, ensure vigorous and consistent vortexing before each animal is dosed. - Standardize the IP injection technique to ensure consistent delivery to the peritoneal cavity. - Assess the stability of your formulation over the duration of your experiment. Store stock solutions appropriately and prepare fresh dilutions as needed. |
| Unexpected behavioral or physiological effects observed. | Off-target effects of the compound. The vehicle itself may be causing an effect. | - To confirm the effect is mediated by the intended targets, co-administer selective antagonists such as NE-100 for the sigma-1 receptor or WAY-100635 for the 5-HT1A receptor.[3] - Always include a vehicle-treated control group to account for any effects of the formulation components. |
| Difficulty in establishing a clear dose-response relationship. | The selected dose range is too narrow or not centered around the EC50. High inter-animal variability. | - Broaden the dose range in your study, including doses that are expected to have minimal and maximal effects. - Increase the number of animals per group to improve statistical power. - Ensure that all experimental conditions (e.g., animal handling, time of day for dosing and testing) are kept as consistent as possible. |
Data Presentation
Table 1: In Vitro Receptor Binding Profile of OPC-14523
| Target | IC50 (nM) |
| 5-HT1A Receptor | 2.3 |
| Sigma-1 Receptor | 47 |
| Sigma-2 Receptor | 56 |
| 5-HT Transporter | 80 |
| 5-HT Reuptake | 27 |
Data compiled from publicly available research.[3]
Table 2: Reported In Vivo Efficacy of OPC-14523 (Forced Swimming Test)
| Species | Route of Administration | ED50 |
| Rat | Oral | 27 mg/kg |
| Mouse | Oral | 20 mg/kg |
Data from a study on the antidepressant-like effects of OPC-14523.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature. Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Compound Suspension: Weigh the required amount of this compound. In a separate vial, add a small amount of the vehicle to the compound to create a paste.
-
Final Formulation: Gradually add the remaining vehicle to the paste while continuously vortexing or sonicating to ensure a uniform suspension.
-
Administration: Before each administration, vortex the suspension vigorously to ensure homogeneity. Administer the suspension to the animals using an appropriate gauge oral gavage needle.
Protocol 2: Dose-Response Study Design
-
Dose Selection: Based on existing literature, select a range of at least 3-4 doses that bracket the expected ED50. For OPC-14523, a range of 1, 10, 30, and 100 mg/kg could be appropriate for an initial study. Include a vehicle control group.
-
Animal Allocation: Randomly assign animals to each treatment group, with a sufficient number of animals per group to achieve statistical power (typically n=8-12 for behavioral studies).
-
Acclimatization: Allow animals to acclimatize to the housing and handling conditions for at least one week before the start of the experiment.
-
Dosing and Observation: Administer the selected doses of OPC-14523 or vehicle. Observe the animals for a predetermined period for any acute adverse effects.
-
Endpoint Measurement: At the appropriate time point after dosing, conduct the behavioral or physiological measurements.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship.
Visualizations
Caption: Simplified signaling pathway of OPC-14523.
Caption: Workflow for optimizing OPC-14523 in vivo dosage.
Caption: Troubleshooting guide for lack of in vivo efficacy.
References
- 1. tebubio.com [tebubio.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
potential off-target effects of OPC-14523 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with OPC-14523 hydrochloride. The information is designed to address potential issues related to its off-target effects and multi-target profile during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a multi-target compound known to interact with high affinity to the following:
-
Sigma Receptors (σ1 and σ2): It functions as an agonist.[1][2]
-
Serotonin (B10506) Transporter (SERT): It acts as an inhibitor of serotonin reuptake.[1][3]
Q2: I am observing effects that are not consistent with 5-HT1A agonism alone. What could be the cause?
A2: The pharmacological activity of OPC-14523 is a composite of its effects on multiple targets. The observed effects are likely due to the combined stimulation of both 5-HT1A and sigma receptors.[1] To dissect these effects, consider using selective antagonists for either the sigma receptor (e.g., NE-100) or the 5-HT1A receptor (e.g., WAY-100635) in your experimental setup.[1]
Q3: Is this compound a selective serotonin reuptake inhibitor (SSRI)?
A3: While OPC-14523 does inhibit the serotonin transporter, its antidepressant-like effects in preclinical models appear to be more strongly linked to its agonist activity at 5-HT1A and sigma receptors, especially at lower doses.[1] In vivo studies have shown that it does not significantly inhibit serotonin reuptake at oral doses below 100 mg/kg, whereas behavioral effects are observed at lower doses (ED50 of 20-27 mg/kg).[1]
Q4: What are the known "off-target" or less potent interactions of this compound?
A4: this compound has been shown to have very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1] It does not significantly inhibit monoamine oxidase A or B (MAO-A/B) activities or interact with muscarinic receptors.[1] Therefore, effects mediated by these pathways are unlikely to be a primary concern.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes in Animal Models
-
Problem: Observing complex or unexpected behavioral responses that cannot be attributed to a single receptor interaction.
-
Possible Cause: The compound's simultaneous action on 5-HT1A and sigma receptors can produce a complex behavioral phenotype. For instance, its antidepressant-like effects in the forced swimming test are blocked by antagonists for both receptor types.[1]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Co-administer selective antagonists to isolate the contribution of each primary target.
-
To block sigma receptor effects, use a selective antagonist like NE-100.
-
To block 5-HT1A receptor effects, use a selective antagonist like WAY-100635.
-
-
Dose-Response Analysis: Conduct a thorough dose-response study. The engagement of different targets may be dose-dependent.
-
Control Compounds: Include control compounds that are selective for each of the primary targets (e.g., a selective 5-HT1A agonist, a selective sigma receptor agonist) to compare behavioral outputs.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results
-
Problem: Potent in vitro serotonin reuptake inhibition does not translate to significant reuptake inhibition in vivo at behaviorally active doses.
-
Possible Cause: Pharmacokinetic and pharmacodynamic factors can lead to differences in target engagement between isolated systems and a whole organism. OPC-14523's antidepressant-like effects in vivo are observed at doses lower than those required for significant serotonin reuptake inhibition.[1]
-
Troubleshooting Steps:
-
Re-evaluate Primary Mechanism: For in vivo studies, consider the combined stimulation of 5-HT1A and sigma receptors as the primary mechanism of action for the observed antidepressant-like effects.[1]
-
Measure Target Engagement: If feasible, use techniques like positron emission tomography (PET) or ex vivo autoradiography to measure the occupancy of 5-HT1A receptors, sigma receptors, and the serotonin transporter at the doses used in your behavioral experiments.
-
Pharmacokinetic Analysis: Analyze the brain-to-plasma concentration ratio of OPC-14523 to ensure adequate central nervous system exposure.
-
Data on Target Affinity and Potency
| Target | Parameter | Value | Species |
| 5-HT1A Receptor | IC50 | 2.3 nM | Rat |
| Sigma Receptors | IC50 | 47-56 nM | Guinea Pig |
| Serotonin Transporter (SERT) | IC50 (binding) | 80 nM | Rat |
| Serotonin Transporter (SERT) | IC50 (reuptake) | 27 nM | Rat |
| Norepinephrine Transporter (NET) | Inhibitory Activity | Very Weak | Not Specified |
| Dopamine Transporter (DAT) | Inhibitory Activity | Very Weak | Not Specified |
| MAO-A/B | Inhibitory Activity | None | Not Specified |
| Muscarinic Receptors | Inhibitory Activity | None | Not Specified |
Table 1: In Vitro Binding and Functional Affinity of this compound.[1]
| Species | Test | Parameter | Value |
| Rat | Forced Swimming Test | ED50 | 27 mg/kg (oral) |
| Mouse | Forced Swimming Test | ED50 | 20 mg/kg (oral) |
Table 2: In Vivo Potency of this compound in Antidepressant-like Behavioral Models.[1]
Experimental Protocols & Workflows
Protocol 1: Investigating the Contribution of 5-HT1A and Sigma Receptors to Behavioral Effects
This workflow outlines a general approach to dissecting the pharmacological mechanisms of OPC-14523 in a behavioral assay.
Caption: Workflow for dissecting the behavioral effects of OPC-14523.
Signaling Pathway: Hypothesized Mechanism of Antidepressant-like Action
The antidepressant-like effects of OPC-14523 are thought to arise from its synergistic action on both 5-HT1A and sigma receptors, which ultimately modulates serotonergic neuronal activity.
Caption: Synergistic action of OPC-14523 on 5-HT1A and sigma receptors.
References
Technical Support Center: Assessing the Cytotoxicity of OPC-14523 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of OPC-14523 hydrochloride in various cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your cytotoxicity assays with this compound.
Q1: I am observing high variability in cytotoxicity readings between replicate wells treated with this compound. What could be the cause?
A1: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Inaccuracies: Use calibrated pipettes and maintain a consistent technique, particularly when preparing serial dilutions of this compound and adding reagents.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the media and the compound. It is advisable to fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for the experiment.
-
Incomplete Dissolution of Formazan (B1609692) Crystals (in MTT assay): If you are using an MTT assay, ensure the formazan crystals are fully dissolved by gentle pipetting or using a plate shaker before reading the absorbance.
Q2: My untreated control cells show low viability after incubation. What should I do?
A2: Poor health of untreated control cells can skew your results. Consider the following:
-
Cell Culture Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding. Regularly check for any signs of contamination, such as mycoplasma.
-
Solvent Toxicity: this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (media with the same concentration of solvent as the treated wells) to assess solvent toxicity.
Q3: I am not observing a dose-dependent cytotoxic effect with this compound. What could be the reason?
A3: This could be due to several factors related to the compound or the assay itself:
-
Inappropriate Concentration Range: The concentration range of this compound you are testing might be too narrow or not centered around the cytotoxic concentration for the specific cell line. Perform a broad-range dose-finding experiment first.
-
Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.
-
Assay Interference: Some compounds can interfere with the assay reagents. For instance, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. To test for this, include a control with this compound in cell-free media.[1]
Q4: The IC50 value for this compound seems to differ significantly between different cell lines. Is this normal?
A4: Yes, this is expected. The cytotoxic effect of a compound can vary significantly between different cell lines due to variations in:
-
Metabolic Activity: Different cell types metabolize compounds at different rates.
-
Expression of Target Receptors: OPC-14523 is known to interact with sigma and 5-HT1A receptors.[2][3] The density of these receptors on the cell surface can influence the compound's effect.
-
Cellular Proliferation Rate: Faster-dividing cells may be more susceptible to cytotoxic agents.
Illustrative Cytotoxicity Data of this compound
The following table provides a hypothetical summary of the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines after a 48-hour exposure. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | Human Bone Marrow | 75.2 |
| HepG2 | Hepatocellular Carcinoma | Human Liver | 128.5 |
| MCF-7 | Breast Adenocarcinoma | Human Breast | 95.8 |
| A549 | Lung Carcinoma | Human Lung | 150.3 |
Experimental Protocols
A variety of in vitro assays can be used to assess cytotoxicity.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5]
MTT Assay Protocol for Assessing this compound Cytotoxicity
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
This compound is a known agonist of sigma and 5-HT1A receptors.[2][3][6] While its primary pharmacological action is related to antidepressant effects, high concentrations or off-target effects could potentially trigger cytotoxic signaling pathways. The PI3K/AKT pathway is a crucial signaling pathway in neurons that is involved in cell survival and has been implicated in depression.[7] The following diagram illustrates a hypothetical pathway where high concentrations of this compound might lead to cytotoxicity by inhibiting the pro-survival PI3K/AKT pathway.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with OPC-14523 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with OPC-14523 hydrochloride.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question: Why am I observing inconsistent potency (IC50/EC50) of this compound in my in vitro assays?
Answer: Inconsistent potency can arise from several factors related to compound handling and the experimental setup.
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Inconsistent results can occur if the compound is not fully dissolved or has precipitated out of solution.
-
Recommendation: For in vitro assays, it is recommended to prepare stock solutions in DMSO.[1] If using aqueous solutions, solubility can be enhanced with ultrasonication and warming to 60°C.[1] Always use freshly prepared solutions or properly stored aliquots to avoid degradation. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
-
Cell-Based Assay Variability: The health and passage number of your cells can significantly impact results.
-
Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can also lead to variability.
-
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome.
-
Recommendation: Optimize and standardize these parameters for your specific assay. Ensure consistent pH and ionic strength of your buffers.
-
Question: I am seeing high background or non-specific binding in my radioligand binding assays. What could be the cause?
Answer: High non-specific binding is a common issue in radioligand binding assays and can obscure the specific binding signal.
-
Choice of Blocking Agent: The agent used to determine non-specific binding is crucial.
-
Recommendation: Use a high concentration of a well-characterized, structurally different ligand for the same receptor to define non-specific binding. For sigma-1 receptors, haloperidol (B65202) is often used, and for 5-HT1A receptors, a compound like 8-OH-DPAT can be employed.
-
-
Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding.
-
Recommendation: Use a radioligand concentration at or near its Kd value for the receptor.
-
-
Inadequate Washing: Insufficient washing of filters after incubation can leave unbound radioligand, contributing to high background.
-
Recommendation: Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Question: My in vivo behavioral study results with this compound are highly variable between animals. How can I reduce this variability?
Answer: In vivo studies are inherently more variable than in vitro assays. However, several factors can be controlled to improve consistency.
-
Animal Factors: The strain, age, sex, and housing conditions of the animals can all contribute to variability.
-
Recommendation: Use animals of the same strain, age, and sex. House animals under standardized conditions with a consistent light-dark cycle, temperature, and humidity. Acclimatize animals to the testing room and handle them consistently before the experiment.
-
-
Drug Administration: The route of administration, vehicle, and injection volume can affect drug exposure and, consequently, the behavioral outcome.
-
Recommendation: Ensure this compound is fully dissolved in a suitable vehicle. Administer a consistent volume based on body weight. For oral administration, as has been done in some studies, ensure accurate dosing.[1]
-
-
Behavioral Test Protocol: Subtle differences in the execution of behavioral tests can lead to significant variations in the data.
-
Recommendation: Strictly follow a standardized protocol for the behavioral test. Ensure the testing environment (e.g., lighting, noise level) is consistent across all test subjects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-target compound that acts as an agonist at sigma-1 and serotonin (B10506) 5-HT1A receptors. It also functions as an inhibitor of the serotonin transporter.[1] Its antidepressant-like effects are believed to be mediated by the combined stimulation of sigma and 5-HT1A receptors.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO (up to 83.33 mg/mL with ultrasonic assistance) and in water (up to 5 mg/mL with ultrasonic assistance and warming to 60°C).[1] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound has high affinity for sigma-1, 5-HT1A receptors, and the serotonin transporter, it shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1] Researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Q4: What are some suitable positive and negative controls for experiments with this compound?
A4:
-
For Sigma-1 Receptor Activity:
-
Positive Controls (Agonists): PRE-084, (+)-Pentazocine
-
Negative Controls (Antagonists): Haloperidol, NE-100
-
-
For 5-HT1A Receptor Activity:
-
Positive Controls (Agonists): 8-OH-DPAT, Buspirone
-
Negative Controls (Antagonists): WAY-100635
-
-
For Serotonin Transporter Inhibition:
-
Positive Controls (Inhibitors): Fluoxetine, Sertraline
-
Quantitative Data Summary
| Parameter | Target | Value | Species | Assay Type |
| IC50 | Sigma-1 Receptor | 47 nM | Not Specified | Radioligand Binding |
| IC50 | Sigma-2 Receptor | 56 nM | Not Specified | Radioligand Binding |
| IC50 | 5-HT1A Receptor | 2.3 nM | Not Specified | Radioligand Binding |
| IC50 | Serotonin Transporter | 80 nM | Not Specified | Radioligand Binding |
| IC50 | Serotonin Reuptake | 27 nM | Not Specified | In vitro reuptake assay |
| ED50 | Antidepressant-like effect | 27 mg/kg (single dose) | Rat | Forced Swim Test |
| ED50 | Antidepressant-like effect | 18 mg/kg (7 days) | Rat | Forced Swim Test |
| ED50 | Antidepressant-like effect | 20 mg/kg (single dose) | Mouse | Forced Swim Test |
Experimental Protocols
Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig liver, which has high sigma-1 receptor expression) or cells expressing sigma-1 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg per assay tube.
-
-
Assay Setup:
-
To determine total binding, add the membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd), and assay buffer to the assay tubes.
-
To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM haloperidol) in addition to the components for total binding.
-
To determine the affinity of this compound, set up competition assay tubes with a fixed concentration of radioligand and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd, Bmax, or IC50 values.
-
Protocol 2: In Vivo Forced Swim Test in Rats
This protocol is a general guideline for assessing antidepressant-like activity.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days before the experiment to acclimate them to the procedure.
-
-
Apparatus:
-
Use a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This session induces a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes before the test session. Place the rat in the swim cylinder for a 5-minute test session. Record the session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways
Caption: this compound acts as an agonist at the sigma-1 receptor, influencing intracellular calcium signaling and promoting cell survival.
Caption: Agonism of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and subsequent neuronal inhibition.
Experimental Workflow
Caption: A stepwise workflow to identify and resolve common sources of variability in in vitro experiments using this compound.
References
Technical Support Center: OPC-14523 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of OPC-14523 hydrochloride. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound is potentially susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Key areas of the molecule that may be affected include the amide bond within the dihydroquinolinone ring, the methoxy (B1213986) group, and the piperazine (B1678402) ring.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing OPC-14523. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The formation of these degradants can be influenced by factors such as the pH of your sample solution, exposure to light, high temperatures, or the presence of oxidizing agents. It is recommended to perform forced degradation studies to identify and characterize these potential impurities.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, it is advisable to prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil. Samples should be stored at recommended temperatures (typically 2-8 °C) and for a limited duration before analysis. The use of a stability-indicating analytical method is crucial for accurately quantifying OPC-14523 in the presence of its degradation products.
Q4: What is a stability-indicating method and why is it important for OPC-14523 analysis?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), OPC-14523, without interference from its degradation products, impurities, or excipients. This is critical for ensuring the reliability of stability data and for the accurate assessment of the drug's quality over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of OPC-14523 Assay Value | Degradation of the compound. | Investigate the stability of your sample under the storage and handling conditions. Utilize a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify the conditions causing degradation (e.g., acid, base, oxidation, light, heat). Characterize the structure of the new peaks using techniques like LC-MS. |
| Poor Peak Shape or Resolution | Co-elution of OPC-14523 with degradation products. | Optimize the chromatographic method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different column to achieve better separation. |
| Inconsistent Results Between Samples | Variable degradation due to inconsistent sample handling. | Standardize sample preparation and handling procedures. Ensure all samples are treated identically in terms of light exposure, temperature, and time before analysis. |
Hypothetical Degradation Data
The following table summarizes the hypothetical results of a forced degradation study on this compound.
| Stress Condition | % Degradation of OPC-14523 | Major Degradation Products Observed |
| 0.1 M HCl (80°C, 24h) | 15.2% | DP1 |
| 0.1 M NaOH (80°C, 24h) | 25.8% | DP1 |
| 3% H₂O₂ (RT, 24h) | 10.5% | DP2 |
| Photolytic (UV light, 24h) | 8.3% | DP3 |
| Thermal (105°C, 48h) | 5.1% | Minor unidentified peaks |
DP1: Amide bond hydrolysis product DP2: N-oxide of the piperazine ring DP3: Photodegradation product
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of OPC-14523 under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve OPC-14523 in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve OPC-14523 in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve OPC-14523 in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of OPC-14523 (1 mg/mL in methanol) to UV light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid OPC-14523 powder to dry heat at 105°C in an oven for 48 hours.
-
Analysis: Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying OPC-14523 from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Hypothetical degradation pathways of OPC-14523.
Caption: Workflow for developing a stability-indicating method.
Caption: Troubleshooting unexpected HPLC peaks.
minimizing locomotor activity effects of OPC-14523 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride. The focus is on understanding and addressing potential effects on locomotor activity during preclinical experiments.
Troubleshooting Guide: Unexpected Locomotor Activity
This guide is designed to help you troubleshoot and minimize unexpected changes in locomotor activity when working with this compound.
Initial Observation: Altered Locomotor Activity
If you observe a significant increase or decrease in locomotor activity in your experimental subjects after administering this compound, follow these steps to identify the potential cause and mitigate the effect.
Caption: Troubleshooting workflow for unexpected locomotor effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to alter locomotor activity?
A1: Generally, no. At doses that produce antidepressant-like effects in preclinical models, this compound has been shown to not significantly affect general locomotor activity.[1][2] A single oral administration in rats and mice showed a marked antidepressant-like effect without impacting overall locomotor activity.[1]
Q2: What is the mechanism of action of this compound?
A2: OPC-14523 is a multimodal compound that acts as a sigma receptor agonist, a 5-HT1A receptor agonist, and a serotonin (B10506) reuptake inhibitor.[1][3][4][5] Its antidepressant-like effects are believed to result from the combined stimulation of sigma and 5-HT1A receptors.[1]
Caption: Mechanism of action of this compound.
Q3: At what doses have locomotor effects been evaluated?
A3: In studies demonstrating antidepressant-like effects, oral doses with an ED50 of 27 mg/kg in rats and 20 mg/kg in mice did not affect locomotor activity.[1] It is crucial to conduct a dose-response study in your specific model to determine the optimal dose that achieves the desired therapeutic effect without producing unwanted motor effects.
Q4: Could co-administration of other drugs with this compound cause locomotor changes?
A4: Yes. The complex pharmacology of OPC-14523, involving serotonergic and sigma systems, means that co-administration with other psychoactive compounds could lead to unexpected effects on locomotion. For example, interactions with other serotonergic agents or drugs affecting dopamine (B1211576) pathways could alter motor output. It is recommended to run appropriate vehicle and combination controls.
Q5: What should I do if I continue to see locomotor effects after troubleshooting?
A5: If you have ruled out dose and experimental confounds, consider the following:
-
Pharmacokinetics: Investigate the metabolism and clearance of OPC-14523 in your animal model, as variations could lead to higher-than-expected exposures.
-
Receptor Occupancy: If possible, conduct studies to determine the level of sigma and 5-HT1A receptor occupancy at the doses being used.
-
Behavioral Phenotyping: Perform a more detailed analysis of the motor effects. Are you observing general hyperactivity, or specific stereotyped behaviors? This can provide clues to the underlying neurochemical systems involved.
Quantitative Data Summary
The following table summarizes the effective doses of OPC-14523 for antidepressant-like activity and the lack of effect on locomotor activity at those doses.
| Species | Test | Route of Administration | Effective Dose (ED50) for Antidepressant-like Effect | Effect on Locomotor Activity | Reference |
| Rat | Forced Swimming Test | Oral | 27 mg/kg | No effect | [1] |
| Mouse | Forced Swimming Test | Oral | 20 mg/kg | No effect | [1] |
Experimental Protocols
Protocol: Open Field Test for Locomotor Activity Assessment
This protocol provides a standardized method for assessing general locomotor activity in rodents.
Caption: Workflow for assessing locomotor activity.
Methodology:
-
Apparatus: A square or circular arena (e.g., 40 cm x 40 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. The experiment is typically conducted under controlled lighting conditions (e.g., dim illumination).
-
Animal Subjects: Use experimentally naive animals and ensure they are habituated to the testing room for at least 60 minutes before the experiment begins.
-
Dosing: Prepare fresh solutions of this compound and vehicle on the day of the experiment. Administer the compound at the desired doses and route (e.g., oral gavage, intraperitoneal injection) at a specific time before placing the animal in the arena.
-
Procedure:
-
Place the animal gently into the center of the open field arena.
-
Allow the animal to explore freely for a predetermined duration (e.g., 30-60 minutes).
-
An automated video tracking system should be used to record and quantify locomotor activity. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in different zones of the arena (e.g., center, periphery)
-
-
Between trials, thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol (B145695) followed by water) to remove any olfactory cues.
-
-
Data Analysis: Compare the locomotor activity parameters between the vehicle-treated group and the OPC-14523-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A lack of significant difference in total distance traveled between the vehicle and treatment groups indicates no effect on general locomotor activity.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opc-14523 | C23H28ClN3O2 | CID 9892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of OPC-14523 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of OPC-14523 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties relevant to oral bioavailability?
A1: this compound is an orally active sigma and 5-HT1A receptor agonist with potential antidepressant-like activity.[1][2] Its molecular formula is C23H28ClN3O2.HCl with a molecular weight of 450.41.[2] Regarding its solubility, it is soluble in DMSO and has limited solubility in water (5 mg/mL with the aid of sonication and heat).[1] Predictive models suggest a very low water solubility of 0.0296 mg/mL and a logP of 3.99, indicating it is a lipophilic compound.[3] This low aqueous solubility is a primary factor that can contribute to poor oral bioavailability.
Q2: My in vivo efficacy with orally administered this compound is lower than expected or inconsistent. What could be the underlying reasons?
A2: Low or variable in vivo efficacy after oral administration of this compound can stem from several factors, primarily related to its physicochemical properties. The most likely cause is its poor aqueous solubility, which can lead to a low dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved in the GI fluids. Other potential contributing factors could be low intestinal permeability or significant first-pass metabolism in the gut wall and liver, where the drug is metabolized before it can reach systemic circulation.[4][5]
Q3: What are the initial steps to investigate and confirm the poor oral bioavailability of this compound in my experimental setup?
A3: A systematic approach is recommended. First, conduct a pharmacokinetic (PK) study comparing the plasma concentration-time profiles of this compound after oral (PO) and intravenous (IV) administration in your animal model. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100, where AUC is the area under the plasma concentration-time curve. A low F% value would confirm poor oral bioavailability. Concurrently, performing in vitro assays such as solubility studies in simulated gastric and intestinal fluids, and permeability assays (e.g., using a Caco-2 cell monolayer) can provide insights into whether solubility or permeability is the rate-limiting step for absorption.
Q4: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[6] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization and absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in vivo.[2]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Oral Bioavailability
If you are observing low efficacy with this compound, this guide will help you pinpoint the likely cause.
Step 1: Preliminary Physicochemical Assessment
-
Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
LogP/LogD Measurement: Experimentally determine the lipophilicity of the compound. A high LogP value, as predicted for OPC-14523, suggests good permeability but poor solubility.
Step 2: In Vitro Dissolution and Permeability Studies
-
Dissolution Testing: Perform a dissolution test on the neat this compound powder using a standard dissolution apparatus (e.g., USP Apparatus II) with simulated gastric and intestinal fluids. A slow or incomplete dissolution profile is a strong indicator of a solubility-limited absorption problem.
-
Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This will help you classify it according to the Biopharmaceutics Classification System (BCS) and determine if low permeability is also a contributing factor.
Step 3: In Vivo Pharmacokinetic Study
-
As mentioned in the FAQs, a comparative PK study (PO vs. IV) is the definitive way to quantify oral bioavailability and understand the overall exposure of the drug.
Guide 2: Selecting a Bioavailability Enhancement Strategy
Based on your findings from Guide 1, the following decision-making workflow can help you select an appropriate formulation strategy.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Data Presentation
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability (Compared to Unformulated Drug) | Reference |
| Nanosuspension | Itraconazole | ~5-fold | [General Knowledge] |
| Solid Dispersion | Nifedipine | 2 to 6-fold | [General Knowledge] |
| SEDDS | Progesterone | ~8-fold | [General Knowledge] |
| Complexation | Gliclazide | ~2.5-fold | [General Knowledge] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner surface of the flask.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution studies.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a 3:4:3 ratio (w/w/w) of oil:surfactant:co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Mix the excipients thoroughly using a vortex mixer until a homogenous, transparent liquid is formed. Gentle warming in a water bath (around 40°C) can be used if necessary.
-
Add the desired amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly and spontaneously.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for evaluating a new formulation of OPC-14523.
Hypothetical Signaling Pathway for OPC-14523
Caption: Simplified signaling pathway for OPC-14523's action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OPC-14523 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Opc-14523 | C23H28ClN3O2 | CID 9892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: OPC-14523 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-target compound that acts as an agonist for both sigma (σ₁) and serotonin (B10506) 1A (5-HT₁ₐ) receptors. It also functions as a serotonin reuptake inhibitor by targeting the 5-HT transporter.[1][2][3] Its antidepressant-like effects are attributed to the combined stimulation of sigma and 5-HT₁ₐ receptors.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO or water.[2] It is recommended to use freshly opened, anhydrous DMSO for the best solubility.[2] For aqueous stock solutions, filtration through a 0.22 µm filter is advised.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] Repeated freeze-thaw cycles should be avoided.[4]
Q3: What are the key binding affinities of this compound?
A3: this compound exhibits nanomolar affinity for its primary targets. The IC₅₀ values are approximately 2.3 nM for the 5-HT₁ₐ receptor, 47 nM for the σ₁ receptor, 56 nM for the σ₂ receptor, and 80 nM for the 5-HT transporter.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Compound Precipitation: this compound has limited aqueous solubility. | Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low and consistent across all experimental conditions. Vortex thoroughly during dilution. Consider using a solubility-enhancing agent if precipitation persists. |
| Cell Line Variability: Different cell lines may have varying expression levels of sigma-1 and 5-HT₁ₐ receptors. | Confirm the expression of target receptors in your cell line using techniques like Western blot or qPCR. Select cell lines with robust and consistent expression of the receptors of interest. | |
| Incorrect Dosing: The effective concentration may vary depending on the cell type and assay. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations based on the known IC₅₀ values. | |
| Lack of in vivo efficacy in animal models | Inadequate Dosing or Route of Administration: The bioavailability and efficacy can be influenced by the dose and how the compound is administered. | OPC-14523 has shown efficacy with oral administration (p.o.) in mice and rats, with ED₅₀ values for antidepressant-like effects in the forced swimming test being around 20 mg/kg and 27 mg/kg, respectively.[3] Ensure accurate dosing and consider pharmacokinetic studies to confirm target engagement in your model. |
| Metabolic Instability: The compound may be rapidly metabolized in the species being studied. | Review available pharmacokinetic data for OPC-14523 in your animal model. If not available, consider conducting a pilot study to assess its metabolic stability. | |
| Difficulty in interpreting signaling pathway results | Off-Target Effects: As a multi-target ligand, OPC-14523 can activate multiple signaling pathways simultaneously. | To dissect the specific contributions of the sigma-1 and 5-HT₁ₐ receptors, use selective antagonists. For example, the sigma receptor antagonist NE-100 and the 5-HT₁ₐ receptor antagonist WAY-100635 can be used to block the respective pathways.[3] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of this compound
| Target | IC₅₀ (nM) |
| 5-HT₁ₐ Receptor | 2.3[2][3] |
| Sigma-1 (σ₁) Receptor | 47[2][3] |
| Sigma-2 (σ₂) Receptor | 56[2][3] |
| 5-HT Transporter | 80[2][3] |
| ³H-5-HT Reuptake | 27[3][5] |
Table 2: In Vivo Efficacy of this compound in the Forced Swimming Test
| Species | Administration Route | ED₅₀ | Reference |
| Rat | Oral (p.o.) | 27 mg/kg | [3] |
| Mouse | Oral (p.o.) | 20 mg/kg | [3] |
Experimental Protocols
1. Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to its target receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., σ₁ or 5-HT₁ₐ)
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors)
-
This compound
-
Assay buffer (specific to the receptor)
-
Scintillation fluid and vials
-
Microplate and harvester
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Protocol: Forced Swimming Test (FST) in Mice
This protocol describes a common behavioral assay to assess the antidepressant-like effects of this compound.
-
Materials:
-
Male mice (species and strain as per study design)
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent)
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment or trained observers.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control orally (p.o.) at the desired dose and time before the test.
-
Pre-swim session (Day 1): Place each mouse individually into a beaker of water for 15 minutes. This session is for habituation.
-
After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
Test session (Day 2, typically 24 hours after the pre-swim): Place each mouse back into the beaker of water for a 6-minute session.
-
Record the behavior of the mice during the 6-minute test session.
-
Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS:145969-31-9 - KKL Med Inc. [kklmed.com]
impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523 hydrochloride. The information is designed to help you overcome common solubility challenges, particularly those related to the use of hygroscopic dimethyl sulfoxide (B87167) (DMSO), encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is an orally active sigma and 5-HT1A receptor agonist that also shows affinity for the 5-HT transporter.[1][2] It has been investigated for its potential antidepressant-like activity.[1][3] The compound belongs to the class of organic compounds known as phenylpiperazines.[4]
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H29Cl2N3O2 | [5] |
| Average Molecular Weight | 450.4 g/mol | [5] |
| Mechanism of Action | Sigma (σ1/2) and 5-HT1A receptor agonist, 5-HT transporter inhibitor. | [1][3][4] |
| Appearance | Not specified in search results. | |
| pKa (Strongest Basic) | 7.67 | [5] |
Q2: What is the reported solubility of this compound?
The solubility of this compound varies significantly depending on the solvent. It is highly soluble in DMSO but has limited solubility in water.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 83.33 mg/mL (185.01 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. | [1] |
| Water | 5 mg/mL (11.10 mM) | Requires ultrasonic treatment, warming, and heating to 60°C. | [1] |
| Water (Predicted) | 0.0296 mg/mL | ALOGPS Prediction | [5] |
Q3: What does it mean that DMSO is "hygroscopic" and why is it a concern?
"Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[6][7][8] This is a significant concern because the presence of water can drastically decrease the solubility of some compounds in DMSO.[9][10] Even small amounts of absorbed water can lead to the precipitation of your compound from a DMSO stock solution.[6][9] For example, a 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour of exposure to a laboratory environment with ~40% relative humidity.[6]
Q4: How exactly does absorbed water in DMSO affect this compound solubility?
When DMSO absorbs water, the properties of the solvent mixture change. The hydrogen-bonding network becomes more structured, making it more difficult to dissolve large lipophilic compounds.[10] This increased water content can lead to supersaturation and subsequent precipitation of the dissolved compound, especially with freeze-thaw cycles.[10] For a hydrochloride salt like OPC-14523, the introduction of water into the aprotic DMSO environment can alter the ionic interactions and solvation, reducing its solubility.
Q5: What are the best practices for handling and storing DMSO to prevent water absorption?
To minimize water absorption, follow these best practices:
-
Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous (dry) DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: After preparing your primary stock solution, aliquot it into smaller, single-use volumes. This practice minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.
-
Proper Storage: Store DMSO and your stock solutions in tightly sealed containers, away from moisture.[1] For long-term storage, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[1]
-
Use Dessicants: When not in use, store containers of DMSO in a desiccator to protect them from atmospheric moisture.
Q6: What should I do if I suspect my this compound solution in DMSO has precipitated?
If you observe cloudiness, crystals, or precipitate in your stock solution:
-
Visual Inspection: Carefully inspect the solution before each use.
-
Gentle Warming: Warm the solution in a water bath at 37°C.[11]
-
Vortex/Sonication: Vortex or sonicate the solution until the precipitate is completely redissolved.[1][11]
-
Centrifugation: If redissolving is unsuccessful, you can centrifuge the solution to pellet the precipitate and use the clear supernatant, though this will alter the effective concentration.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in fresh, anhydrous DMSO.
| Possible Cause | Troubleshooting Steps |
| Insufficient Mechanical Agitation | Vortex the solution for several minutes. Use an ultrasonic bath to aid dissolution as recommended.[1] |
| Concentration Exceeds Solubility Limit | Re-check your calculations to ensure you are not attempting to prepare a solution above the 83.33 mg/mL solubility limit.[1] |
| Low Temperature | DMSO's freezing point is 18.5°C (65.3°F).[12] Ensure your solvent and laboratory are at room temperature. Gentle warming to 37°C can assist dissolution.[11] |
Issue 2: A previously clear stock solution of this compound in DMSO is now cloudy or contains precipitate.
| Possible Cause | Troubleshooting Steps |
| Water Absorption by DMSO | The most likely cause. Hygroscopic DMSO has absorbed atmospheric moisture, reducing the solubility of this compound.[1][9] Follow the steps for redissolving the precipitate (gentle warming and sonication). To prevent recurrence, aliquot your stock solutions and store them properly. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can promote compound precipitation from DMSO.[9][10] Use single-use aliquots to avoid this problem. |
| Compound Instability | While less common in a DMSO stock, check for any specific stability information for this compound under your storage conditions. |
Issue 3: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation in Stock Solution | Micro-precipitates, not always visible to the naked eye, can form due to water absorption. This leads to an inaccurate concentration of the compound being added to your assay. Before each use, warm, vortex, and briefly centrifuge your stock solution. |
| Precipitation in Aqueous Assay Buffer | This compound has much lower solubility in aqueous solutions.[1] When diluting the DMSO stock into your aqueous assay medium, the compound may precipitate. Lower the final concentration, or consider using a surfactant or co-solvent in your assay buffer if compatible with your experimental system. |
| Inaccurate Pipetting due to Viscosity | DMSO is more viscous than water, which can lead to pipetting errors. Ensure your pipettes are calibrated and use proper pipetting techniques (e.g., reverse pipetting) for viscous liquids. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in Anhydrous DMSO
-
Pre-experiment Preparation:
-
Allow a new, sealed bottle of anhydrous DMSO and the vial of this compound powder (MW: 450.4 g/mol ) to equilibrate to room temperature.
-
-
Weighing:
-
Accurately weigh out 22.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Method for Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[13][14][15]
-
Preparation:
-
Prepare the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
-
Addition of Compound:
-
Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.[15]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a suitable chemical-resistant filter (e.g., PTFE).
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the sample with a suitable solvent if necessary.
-
Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for troubleshooting solubility issues.
Caption: Impact of hygroscopic DMSO on solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 145969-31-9|DC Chemicals [dcchemicals.com]
- 3. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. benchchem.com [benchchem.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating OPC-14523 Hydrochloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of OPC-14523 hydrochloride, a compound with agonist activity at sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. Understanding the direct interaction of this compound with its intended targets in a living system is crucial for elucidating its mechanism of action and advancing its therapeutic development. This document outlines key experimental approaches, presents available data for OPC-14523 and comparator compounds, and provides detailed protocols to facilitate study design.
Introduction to this compound and its Targets
This compound is a novel psychoactive compound that exhibits high affinity for both sigma receptors (σ1 and σ2) and the 5-HT1A receptor.[1] Its potential therapeutic effects, particularly its antidepressant-like activity, are attributed to the combined stimulation of these targets.[1] Validating the engagement of OPC-14523 with these receptors in vivo is a critical step in confirming its pharmacological profile and understanding its dose-response relationship in a physiological context.
Signaling Pathways of 5-HT1A and Sigma Receptors
To visually represent the molecular pathways influenced by OPC-14523, the following diagrams illustrate the signaling cascades initiated by 5-HT1A and sigma receptor activation.
References
A Comparative Guide to the Antidepressant Effects of OPC-14523 Hydrochloride and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antidepressant effects of the novel investigational compound OPC-14523 hydrochloride and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The information is compiled from various experimental studies to offer an objective overview for research and development purposes.
Executive Summary
OPC-14523 is a novel compound with a multimodal mechanism of action, primarily acting as a potent agonist at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. Preclinical evidence suggests that OPC-14523 exhibits antidepressant-like effects with a significantly faster onset of action compared to fluoxetine. While fluoxetine's therapeutic effects are attributed to the gradual neuroadaptive changes following serotonin reuptake inhibition, OPC-14523's acute effects are believed to be mediated by the direct and synergistic stimulation of σ₁ and 5-HT₁ₐ receptors.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and in vivo efficacy of OPC-14523 and fluoxetine in preclinical models.
Table 1: Comparative Receptor Binding Affinity
| Compound | Target | Affinity (IC₅₀, nM) |
| OPC-14523 | 5-HT₁ₐ Receptor | 2.3[1] |
| Sigma-1 (σ₁) Receptor | 47[1] | |
| Sigma-2 (σ₂) Receptor | 56[1] | |
| Serotonin Transporter (SERT) | 80[1] | |
| Fluoxetine | Serotonin Transporter (SERT) | ~1-10 (Ki, nM) |
| 5-HT₂C Receptor | 65-97 (Ki, nM)[2] |
Note: IC₅₀ is the half maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher affinity.
Table 2: Comparative Efficacy in the Forced Swim Test (FST)
| Compound | Animal Model | Dosing Regimen | Efficacy (ED₅₀, mg/kg, p.o.) | Onset of Action |
| OPC-14523 | Rat | Single dose | 27[1] | Acute (within hours)[1] |
| Mouse | Single dose | 20[1] | Acute (within hours)[1] | |
| Fluoxetine | Rat/Mouse | Repeated dosing (≥ 4 days) | >5[3] | Delayed (days to weeks)[1] |
Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population. p.o. indicates oral administration. Data for fluoxetine's ED₅₀ in a single-dose FST paradigm for direct comparison is not consistently reported as its effects are typically observed after chronic administration.
Experimental Protocols
Forced Swim Test (FST) in Rodents
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair, leading to subsequent immobility.
-
Drug Administration: Test compounds (OPC-14523 or fluoxetine) or vehicle are administered at specified times before the test session. For acute studies with OPC-14523, administration typically occurs 60 minutes before the test. For chronic studies with fluoxetine, daily administration for at least four days is common.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.
Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated to the facility for at least one week before the experiment.
Signaling Pathways
This compound: Synergistic Activation of Sigma-1 and 5-HT₁ₐ Receptors
OPC-14523's rapid antidepressant-like effects are attributed to its dual agonism at σ₁ and 5-HT₁ₐ receptors.
Upon binding, OPC-14523 activates the σ₁ receptor, a molecular chaperone at the endoplasmic reticulum (ER), leading to its dissociation from the binding immunoglobulin protein (BiP)[4]. This allows σ₁R to modulate the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), enhancing calcium signaling from the ER, which in turn modulates neuronal excitability[5]. Concurrently, OPC-14523 acts as an agonist at the 5-HT₁ₐ receptor. This activates inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels[6][7]. The activated G-protein also opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization[7]. The combined effect on neuronal excitability and signaling contributes to its rapid antidepressant-like actions.
Fluoxetine: Selective Serotonin Reuptake Inhibition and Neuroplasticity
Fluoxetine's mechanism involves the blockade of the serotonin transporter (SERT), leading to downstream changes in neurotrophic factor expression and signaling.
Fluoxetine selectively inhibits the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft. This leads to an acute increase in synaptic serotonin levels. The therapeutic antidepressant effects, however, are associated with longer-term neuroadaptive changes. Chronic elevation of synaptic serotonin leads to the activation of postsynaptic 5-HT receptors, which in turn promotes the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF)[8][9]. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that includes the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB)[10]. Activated CREB then promotes the transcription of genes involved in neuroplasticity and neurogenesis, which are believed to underlie the delayed therapeutic effects of fluoxetine[3].
Conclusion
This compound and fluoxetine demonstrate antidepressant-like properties through distinct mechanisms of action, which is reflected in their different onset of action in preclinical models. OPC-14523, with its multimodal agonism at σ₁ and 5-HT₁ₐ receptors, shows promise for a rapid antidepressant effect. In contrast, fluoxetine, a well-established SSRI, exerts its effects through a gradual process of neuroadaptation following serotonin reuptake inhibition. Further research, including direct comparative clinical trials, is necessary to fully elucidate the therapeutic potential and differential clinical profiles of these two compounds.
References
- 1. Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 3. Antidepressant Fluoxetine Does Not Appear to Interfere With Key Translational Parameters in the Rat Adjuvant-induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic fluoxetine differentially affects 5-hydroxytryptamine (2A) receptor signaling in frontal cortex, oxytocin- and corticotropin-releasing factor-containing neurons in rat paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-Like Actions of Inhibitors of Poly(ADP-Ribose) Polymerase in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative trial of a new antidepressant, fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of OPC-14523 Hydrochloride and Other Sigma Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OPC-14523 hydrochloride with other prominent sigma receptor agonists, supported by experimental data. The information presented is intended to assist researchers in making informed decisions for their studies in neuropharmacology and drug development.
Introduction to Sigma Receptor Agonists
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique protein chaperones primarily located at the endoplasmic reticulum-mitochondria interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders. Sigma receptor agonists are molecules that bind to and activate these receptors, modulating downstream signaling pathways and eliciting various physiological responses. This guide focuses on this compound and compares its pharmacological profile with other well-characterized sigma receptor agonists: PRE-084, a selective sigma-1 agonist; Cutamesine (SA4503), another selective sigma-1 agonist; and Siramesine (Lu 28-179), a selective sigma-2 agonist.
Comparative Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound and the selected comparator agonists. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) | 5-HT1A | 5-HT Transporter | Selectivity (σ1 vs σ2) |
| OPC-14523 HCl | 47 (IC50)[1][2] | 56 (IC50)[1][2] | 2.3 (IC50)[1][2] | 80 (IC50)[1][2] | ~1.2-fold for σ1 |
| PRE-084 | 44 (IC50) | >10,000 (IC50) | - | - | >227-fold for σ1 |
| Cutamesine (SA4503) | 17.4 (IC50) | 1784 (IC50) | - | - | >100-fold for σ1 |
| Siramesine (Lu 28-179) | 17 (IC50) | 0.12 (IC50) | 21000 (IC50) | - | >140-fold for σ2 |
Table 2: Comparative In Vivo Efficacy (Forced Swim Test)
| Compound | Animal Model | ED50 (mg/kg, p.o.) | Reference |
| OPC-14523 HCl | Rat | 27 | [2] |
| OPC-14523 HCl | Mouse | 20 | [2] |
Signaling Pathways
Activation of sigma and 5-HT1A receptors initiates complex downstream signaling cascades that are believed to underlie the therapeutic effects of agonists like OPC-14523.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor (e.g., sigma-1, sigma-2, 5-HT1A).
Materials:
-
Membrane Preparations: Brain tissue (e.g., guinea pig or rat) or cells expressing the target receptor.
-
Radioligand: A radioactively labeled compound with high affinity and selectivity for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2 in the presence of a sigma-1 masker, [3H]8-OH-DPAT for 5-HT1A).
-
Test Compound: The compound to be evaluated (e.g., OPC-14523 HCl).
-
Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., haloperidol).
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding ligand is also prepared.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
Water maintained at a specific temperature (e.g., 23-25°C).
Procedure (for rats):
-
Pre-test Session: On the first day, each rat is individually placed in the cylinder filled with water (to a depth of ~15 cm) for a 15-minute session. This is done to induce a state of behavioral despair.
-
Test Session: 24 hours after the pre-test, the rats are administered the test compound (e.g., OPC-14523 HCl) or vehicle at a specific time before the test. They are then placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. The dose that produces a 50% reduction in immobility time (ED50) can be calculated.
Procedure (for mice):
-
Typically, a single 6-minute test session is conducted without a pre-test session. The last 4 minutes of the session are scored for immobility.
Discussion and Conclusion
This compound presents a unique pharmacological profile as a potent agonist at both sigma and 5-HT1A receptors.
-
Comparison with Selective Sigma-1 Agonists (PRE-084, Cutamesine): Unlike the highly selective sigma-1 agonists PRE-084 and Cutamesine, OPC-14523 exhibits significant affinity for both sigma-1 and sigma-2 receptors, as well as the 5-HT1A receptor. This broader receptor interaction profile may contribute to its distinct in vivo effects. The antidepressant-like activity of OPC-14523 is thought to be mediated by the synergistic action at both sigma and 5-HT1A receptors.
-
Comparison with Selective Sigma-2 Agonist (Siramesine): Siramesine is highly selective for the sigma-2 receptor, with its primary investigated applications being in oncology and anxiety. In contrast, OPC-14523's relatively balanced affinity for both sigma subtypes, coupled with its potent 5-HT1A agonism, positions it more as a potential treatment for depression and other neuropsychiatric disorders.
References
A Comparative Analysis of OPC-14523 Hydrochloride (Brexpiprazole) and Imipramine for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles and clinical efficacy of OPC-14523 hydrochloride, now known as brexpiprazole (B1667787), and the tricyclic antidepressant imipramine (B1671792). While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer an objective overview for research and development purposes.
Executive Summary
Imipramine, a well-established tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder for decades. It primarily functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506). This compound (brexpiprazole) represents a newer generation of psychotropic medication with a multi-receptor mechanism of action, acting as a serotonin-dopamine activity modulator. It is approved as an adjunctive treatment for major depressive disorder. This guide will delve into their distinct mechanisms, present available clinical efficacy data, and outline the experimental protocols from key studies.
Mechanism of Action
The two compounds exhibit fundamentally different pharmacological profiles, which are reflected in their clinical applications and side-effect profiles.
Imipramine is a tricyclic antidepressant (TCA) that non-selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[1][2][3][4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Imipramine and its active metabolite, desipramine, also have notable antagonist activity at various other receptors, including muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[2][4][5]
This compound (Brexpiprazole) is classified as a serotonin-dopamine activity modulator (SDAM). Its mechanism of action is more complex, involving:
-
Partial agonism at dopamine (B1211576) D2 and serotonin 5-HT1A receptors. [6]
-
Antagonism at serotonin 5-HT2A receptors. [6]
-
High affinity for and antagonism of noradrenergic alpha-1B and alpha-2C receptors.[6]
This distinct receptor-binding profile is thought to contribute to its efficacy in treating depressive symptoms with a potentially different side-effect profile compared to traditional antidepressants.[3]
Signaling Pathway Overview
Comparative Efficacy Data
Direct comparative clinical trials between OPC-14523 (brexpiprazole) and imipramine as monotherapies for depression have not been conducted. Brexpiprazole has been primarily evaluated as an adjunctive therapy in patients with an inadequate response to standard antidepressant treatments. Imipramine's efficacy has been established in numerous monotherapy trials against placebo and other antidepressants.
OPC-14523 (Brexpiprazole) - Adjunctive Therapy in MDD
Clinical trials for brexpiprazole in major depressive disorder (MDD) have focused on its use as an add-on to ongoing antidepressant therapy.
| Study | Treatment Arms | Primary Outcome Measure | Key Findings |
| Pyxis Trial | Adjunctive Brexpiprazole 2 mg/day + ADT vs. Placebo + ADT | Change from baseline in MADRS Total Score | Statistically significant improvement in MADRS total score for the brexpiprazole group compared to placebo.[3] |
| Polaris Trial | Adjunctive Brexpiprazole 1 mg/day and 3 mg/day + ADT vs. Placebo + ADT | Change from baseline in MADRS Total Score | The 3 mg/day dose of brexpiprazole showed a statistically significant improvement in MADRS total score compared to placebo.[3] |
Imipramine - Monotherapy in Depression
Imipramine has been extensively studied as a first-line treatment for depression.
| Study | Treatment Arms | Primary Outcome Measure | Key Findings |
| Kocsis et al. (1996) | Imipramine vs. Sertraline (B1200038) vs. Placebo | Change from baseline in HAM-D-17 and MADRS | Imipramine was significantly more effective than placebo in reducing depressive symptoms. Response rates: Imipramine 64%, Sertraline 59%, Placebo 44%.[7] |
| Stewart et al. (1988) | Imipramine vs. Placebo | Change in depressive symptoms | Markedly favorable responses occurred in 45% of imipramine-treated patients compared to 12% of placebo-treated patients.[8][9] |
| Philipp et al. (1999) | Hypericum Extract vs. Imipramine vs. Placebo | Change from baseline in HAM-D-17 | Imipramine was as effective as hypericum extract and both were more effective than placebo in reducing HAM-D scores.[10] |
Experimental Protocols
Preclinical Evaluation of OPC-14523
A key preclinical study provided the initial rationale for the antidepressant potential of OPC-14523.
Forced Swimming Test (FST) in Rodents
-
Objective: To assess the antidepressant-like activity of OPC-14523 in comparison to imipramine and fluoxetine (B1211875).
-
Methodology:
-
Male Sprague-Dawley rats and male ddY mice were used.
-
Animals were orally administered OPC-14523, imipramine, fluoxetine, or vehicle.
-
For the acute study with OPC-14523, the test was conducted 60 minutes after a single administration. For imipramine and fluoxetine, the drugs were administered once daily for at least four days.
-
Animals were placed in a cylinder of water, and the duration of immobility was recorded during the last 4 minutes of a 6-minute session.
-
-
Key Findings: A single oral administration of OPC-14523 produced a significant antidepressant-like effect (reduced immobility time). In contrast, imipramine and fluoxetine required repeated dosing to show a similar effect.[11]
Clinical Trial Design for Adjunctive Brexpiprazole
The clinical development of brexpiprazole for MDD followed a standard adjunctive therapy trial design.
Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of brexpiprazole as an adjunctive treatment in adults with MDD and an inadequate response to one to three prior antidepressant treatments (ADTs).
-
Methodology:
-
Screening Phase: Patients were assessed for eligibility.
-
Prospective Treatment Phase: Patients with an inadequate response to their current ADT entered an 8-week phase where they continued their ADT.
-
Randomization: Patients who still did not respond were randomized to receive either a fixed dose of brexpiprazole or placebo, in addition to their ongoing ADT.
-
Double-Blind Treatment Phase: This phase typically lasted for 6 weeks.
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
-
Key Inclusion Criteria: Adults aged 18-65 with a DSM-IV-TR diagnosis of MDD, recurrent, without psychotic features, and a history of inadequate response to at least one ADT.
References
- 1. Brexpiprazole: another multipurpose antipsychotic drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the benefits and harms of brexpiprazole, a new antipsychotic medication, for the treatment of depression when compared to dummy tablets or antidepressants? | Cochrane [cochrane.org]
- 3. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A placebo-controlled, randomized clinical trial comparing sertraline and imipramine for the treatment of dysthymia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Hypericum extract versus imipramine or placebo in patients with moderate depression: randomised multicentre study of treatment for eight weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of brexpiprazole (OPC-34712) and aripiprazole in adult patients with acute schizophrenia: results from a randomized, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for OPC-14523 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OPC-14523 hydrochloride, a novel antidepressant candidate, with established alternatives. It details essential control experiments for robust study design and presents supporting experimental data and protocols to facilitate informed research decisions.
This compound is a multi-target ligand with a unique pharmacological profile, acting as a sigma (σ) receptor agonist, a serotonin (B10506) 1A (5-HT1A) receptor agonist, and a serotonin reuptake inhibitor.[1][2] Its antidepressant-like effects, particularly its rapid onset of action compared to conventional antidepressants, are attributed to the combined stimulation of σ and 5-HT1A receptors.[1][3] This guide outlines key in vivo and in vitro experiments to elucidate and validate the mechanism of action of OPC-14523 and objectively compare its performance against standard antidepressants like fluoxetine (B1211875) (an SSRI) and imipramine (B1671792) (a tricyclic antidepressant).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and its common comparators.
| Compound | Target | In Vitro Affinity (IC50, nM) | In Vivo Efficacy (ED50, mg/kg) | Notes |
| OPC-14523 | σ1 Receptor | 47 | 20 (mice, FST) | Acute antidepressant-like effects are blocked by σ and 5-HT1A receptor antagonists.[1] |
| σ2 Receptor | 56 | 27 (rats, FST) | Weak inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[1] | |
| 5-HT1A Receptor | 2.3 | Acts as an agonist on both pre- and post-synaptic 5-HT1A receptors.[4][5] | ||
| 5-HT Transporter | 80 | Inhibition of 5-HT reuptake is not the primary mechanism for its acute antidepressant effects in vivo.[1] | ||
| Fluoxetine | 5-HT Transporter | Potent | Varies | Requires repeated dosing (at least four days) to show antidepressant-like activity in the FST.[1] |
| Imipramine | 5-HT & NE Transporters | Potent | Varies | Also requires repeated dosing to show efficacy in the FST.[1] |
| Compound | Efficacy | Tolerability/Side Effects |
| OPC-14523 | Rapid onset of antidepressant-like effects in animal models.[1][3] | Specific side effect profile not extensively detailed in provided abstracts. |
| SSRIs (e.g., Fluoxetine) | Generally effective, but with a delayed onset of action.[1] | Better tolerated than TCAs, with lower rates of treatment discontinuation due to side effects.[6] Common side effects can include nausea, insomnia, and sexual dysfunction. |
| TCAs (e.g., Imipramine) | Effective, particularly in in-patients.[6] | Poorer tolerability compared to SSRIs, with a higher incidence of side effects such as dry mouth, constipation, and dizziness, leading to higher discontinuation rates.[6][7] |
Experimental Protocols
In Vivo Model: Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressants are expected to increase the duration of active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.
Protocol for Rats:
-
Apparatus: A transparent cylindrical container (40 cm height, 20 cm diameter) filled with water (25°C ± 1°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Naive rats are placed individually in the cylinder for a 15-minute session.[8][9]
-
Drug Administration:
-
OPC-14523 Group: Administer this compound orally (e.g., 1-100 mg/kg) 60 minutes before the test session.[2]
-
Fluoxetine/Imipramine Groups: Administer fluoxetine or imipramine (e.g., 10-20 mg/kg, i.p.) daily for at least four consecutive days prior to the test session.[1][8]
-
Vehicle Control Group: Administer the vehicle solution using the same route and timing as the drug groups.
-
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[8][9]
-
Data Analysis: The duration of immobility, swimming, and climbing are recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol for Mice:
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.[10][11]
-
Test Session: Mice are placed individually in the cylinder for a single 6-minute session.[12][13]
-
Drug Administration: Administer drugs (OPC-14523, fluoxetine, imipramine, or vehicle) at appropriate doses and time points prior to the test session.
-
Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute session.[11][12][13]
Control Experiments: Elucidating the Mechanism of Action of OPC-14523
To confirm that the antidepressant-like effects of OPC-14523 are mediated by its activity at sigma and 5-HT1A receptors, antagonist challenge studies are essential.
Protocol:
-
Pre-treatment with Antagonists:
-
OPC-14523 Administration: Administer OPC-14523 at a behaviorally effective dose.
-
Forced Swim Test: Conduct the FST as described above.
-
Expected Outcome: If the antidepressant-like effects of OPC-14523 are mediated by sigma and/or 5-HT1A receptors, pre-treatment with the respective antagonists should block or significantly attenuate the reduction in immobility time caused by OPC-14523.[1]
Mandatory Visualization
Signaling Pathways and Experimental Logic
The following diagrams illustrate the proposed signaling pathways of this compound and the logical workflow for the control experiments.
Caption: Proposed multi-target signaling pathway of this compound.
Caption: Experimental workflow for control experiments with receptor antagonists.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective serotonin reuptake inhibitors versus tricyclic antidepressants: a meta-analysis of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antidepressant Potential of OPC-14523: A Comparative Analysis
For researchers and drug development professionals, understanding the reproducibility and comparative efficacy of novel antidepressant compounds is paramount. This guide provides an objective comparison of the antidepressant-like effects of OPC-14523 with other alternatives, supported by available preclinical data. We delve into its unique mechanism of action and present a detailed look at the experimental protocols used to evaluate its efficacy.
OPC-14523 is a novel compound that has demonstrated potential antidepressant-like effects in animal models.[1][2] Its mechanism of action is distinguished by its dual activity as a sigma-1 (σ1) receptor agonist and a serotonin (B10506) 1A (5-HT1A) receptor agonist.[1][2] This dual action is believed to contribute to a potentially faster onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[3]
Comparative Efficacy in Preclinical Models
The antidepressant-like effects of OPC-14523 have been primarily evaluated using the Forced Swim Test (FST), a widely used behavioral assay for screening potential antidepressant drugs.[2][4]
Forced Swim Test (FST)
In the FST, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. OPC-14523 has been shown to produce a marked antidepressant-like effect in both rats and mice in the FST.[2]
| Compound | Species | Dose | Effect on Immobility Time | Citation |
| OPC-14523 | Rat | ED₅₀ = 27 mg/kg (p.o.) | Dose-dependent decrease | [2] |
| OPC-14523 | Mouse | ED₅₀ = 20 mg/kg (p.o.) | Dose-dependent decrease | [2] |
| Fluoxetine (B1211875) | Mouse | 1.0 mg/kg | Significant decrease | [5] |
| Fluoxetine | Mouse | 2.0 mg/kg | Significant decrease | [5] |
| SA4503 | Rat | 3 and 10 mg/kg (i.p.) | Increased swimming time | [6] |
| Cariprazine | - | - | Preclinical data on immobility time not available in the provided search results. | - |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. (p.o. - oral administration, i.p. - intraperitoneal administration)
Notably, the antidepressant-like activity of OPC-14523 in the FST was observed after a single oral administration, whereas conventional antidepressants like fluoxetine and imipramine (B1671792) required repeated dosing over several days to show similar activity.[2] This finding supports the potential for a more rapid onset of action for OPC-14523.[3]
Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a behavioral test used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic (anti-anxiety) effect, which can be a component of the therapeutic profile of some antidepressants.
Quantitative data on the effects of OPC-14523 in the Elevated Plus Maze test were not available in the reviewed literature.
Mechanism of Action: A Dual-Receptor Strategy
The antidepressant-like effects of OPC-14523 are attributed to its combined action on σ1 and 5-HT1A receptors.[1][2] The acute antidepressant-like activity of OPC-14523 is blocked by pretreatment with antagonists for either the σ1 receptor (NE-100) or the 5-HT1A receptor (WAY-100635), indicating that both receptor systems are crucial for its effect.[2]
The proposed mechanism involves the modulation of serotonergic neuron activity in the dorsal raphe nucleus (DRN), a key brain region in the regulation of mood.[3]
Experimental Protocols
Reproducibility of experimental findings is a cornerstone of scientific research. Below are detailed methodologies for the key behavioral tests cited in the evaluation of OPC-14523 and its alternatives.
Forced Swim Test (FST) Protocol (Rodent)
The FST is a common behavioral despair test used to screen for antidepressant efficacy.[4]
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: OPC-14523, a comparator drug, or a vehicle is administered at a predetermined time before the test.
-
Test Session: Each animal is individually placed in the cylinder of water for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared to the vehicle control group.
Elevated Plus Maze (EPM) Protocol (Rodent)
The EPM is used to assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed spaces.
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size.
Procedure:
-
Acclimation: Animals are habituated to the testing room before the experiment.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.
-
Data Analysis: The percentage of time spent in the open arms and the number of open arm entries are calculated and compared between treatment groups.
Alternatives to OPC-14523
Several other compounds are being investigated for their antidepressant effects, some of which share a similar mechanism of action with OPC-14523.
-
SA4503: A selective σ1 receptor agonist that has shown antidepressant-like effects in preclinical studies, including an increase in swimming time in the FST.[6]
-
Cariprazine: An atypical antipsychotic that also exhibits partial agonist activity at dopamine (B1211576) D2/D3 and serotonin 5-HT1A receptors. While it has shown efficacy in treating bipolar depression, specific preclinical data on its effects in the FST and EPM were not prominently available in the reviewed literature.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine and sertraline, are widely used as first-line treatments for depression. They primarily act by blocking the reuptake of serotonin in the brain. As noted, their antidepressant effects in preclinical models often require chronic administration.
Conclusion
The available preclinical data suggest that OPC-14523 exhibits antidepressant-like properties in the Forced Swim Test, with a potential for a faster onset of action compared to traditional antidepressants. Its dual agonism at σ1 and 5-HT1A receptors presents a novel and promising mechanism for the treatment of depression. However, a significant gap in the publicly available data is the lack of quantitative results from the Elevated Plus Maze test, which would provide a more complete preclinical profile of its effects on anxiety-related behaviors. Further research, including direct, head-to-head comparative studies with modern antidepressants and other novel compounds, is necessary to fully elucidate the reproducibility and therapeutic potential of OPC-14523.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
A Comparative Guide to OPC-14523 Hydrochloride and its Pharmacological Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of OPC-14523 hydrochloride with other relevant compounds, offering insights for research and development in the field of neuropsychiatric disorders. OPC-14523 is a novel psychotropic agent with a multimodal mechanism of action, primarily characterized by its activity as a serotonin (B10506) (5-HT) reuptake inhibitor, a sigma (σ) receptor agonist, and a 5-HT1A receptor agonist.[1][2] Due to the limited public data on direct structural analogs, this guide will compare OPC-14523 with pharmacologically similar agents, including the atypical antipsychotics aripiprazole (B633), brexpiprazole, and cariprazine (B1246890), which also exhibit complex receptor interaction profiles.
In Vitro Pharmacological Profile: A Comparative Analysis
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of OPC-14523 and its comparators. Lower Ki values indicate higher binding affinity.
| Receptor Target | OPC-14523 | Aripiprazole | Brexpiprazole | Cariprazine |
| Serotonin Transporter (SERT) | 80[1] | 530 | 1.1 | 1.9 |
| Sigma-1 Receptor | 47-56[1] | - | - | - |
| 5-HT1A Receptor | 2.3[1] | 1.7 | 0.12 | 2.6 |
| Dopamine (B1211576) D2 Receptor | - | 0.34 | 0.3 | 0.49 |
| Dopamine D3 Receptor | - | 0.8 | 1.1 | 0.085 |
| 5-HT2A Receptor | - | 3.4 | 0.47 | 18.8 |
In Vivo Efficacy: Forced Swim Test
The Forced Swim Test (FST) is a widely used preclinical model to assess the antidepressant-like activity of compounds. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
| Compound | Species | Dose (mg/kg) | Outcome |
| OPC-14523 | Rat | 27 (ED50) | Marked antidepressant-like effect[1] |
| OPC-14523 | Mouse | 20 (ED50) | Marked antidepressant-like effect[1] |
| Fluoxetine | Rat/Mouse | - | Required repeated dosing to show activity[1] |
| Imipramine | Rat/Mouse | - | Required repeated dosing to show activity[1] |
| Atypical Antipsychotics | Rat | - | Some neuroleptics with antidepressant activity shorten the period of immobility[3] |
Signaling Pathways and Mechanism of Action
OPC-14523's unique pharmacological profile suggests a complex interplay of signaling pathways contributing to its therapeutic effects. Its action on the serotonin transporter increases synaptic serotonin levels, a common mechanism for many antidepressants. Concurrently, its potent agonism at 5-HT1A receptors, both pre- and post-synaptically, can modulate serotonergic neuron firing and downstream signaling cascades.[2] The activation of sigma-1 receptors, which are intracellular chaperones, can influence a variety of cellular processes, including calcium signaling and inter-organelle communication, further contributing to its neuroprotective and antidepressant-like effects.
Experimental Protocols
In Vitro Receptor Binding Affinity Assay
Objective: To determine the binding affinity of test compounds to specific receptor targets.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Radioligand Binding: A known concentration of a radiolabeled ligand specific for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-test session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered the test compound or vehicle at a specified time before the test. Each animal is then placed in the water-filled cylinder for a 5-6 minute session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the test session.
-
Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is considered an antidepressant-like effect.
Conclusion
This compound demonstrates a unique and complex pharmacological profile, distinguishing it from conventional antidepressants and even from newer multimodal agents. Its potent activity at sigma-1 and 5-HT1A receptors, in addition to serotonin reuptake inhibition, suggests a potential for broad efficacy in neuropsychiatric disorders. The comparison with aripiprazole, brexpiprazole, and cariprazine highlights the diverse ways in which modulation of the serotonin and dopamine systems can be achieved. While these comparators are primarily classified as atypical antipsychotics, their partial agonism at D2 and 5-HT1A receptors, along with interactions with other serotonin receptors, underscores the growing interest in multi-target drug discovery for complex brain disorders.[4] Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of neuroleptics displaying antidepressant activity on behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of OPC-14523: A Comparative Guide to 5-HT1A Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on the blockade of the pharmacological effects of OPC-14523, a novel sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptor agonist, with a primary focus on the selective 5-HT1A antagonist, WAY-100635. Alternative antagonists are also evaluated to provide a broader context for researchers in the field of neuropsychopharmacology.
Executive Summary
OPC-14523 exhibits potent antidepressant-like activity, primarily through its dual agonism at σ and 5-HT1A receptors. Its effects can be effectively blocked by 5-HT1A receptor antagonists. WAY-100635 has been demonstrated to be a potent and selective antagonist for this purpose. This guide presents a comparative analysis of WAY-100635 and other relevant antagonists, including NAN-190 and the σ receptor antagonist NE-100, based on available experimental data.
Data Presentation
Table 1: Comparative Binding Affinities of OPC-14523 and Antagonists
| Compound | Primary Target(s) | Receptor Subtype | Species | IC50 (nM) | Ki (nM) |
| OPC-14523 | σ and 5-HT1A Agonist | 5-HT1A | Rat | 2.3 | - |
| σ1 | Rat | 47 | - | ||
| σ2 | Rat | 56 | - | ||
| WAY-100635 | 5-HT1A Antagonist | 5-HT1A | Rat | - | 0.98 |
| NAN-190 | 5-HT1A Antagonist | 5-HT1A | Rat | - | 0.48 |
| NE-100 | σ1 Antagonist | σ1 | - | 49.6 | 35.8 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: In Vivo Blockade of OPC-14523 Induced Behaviors
| Antagonist | Primary Target | OPC-14523 Induced Effect | Species | Effective Antagonist Dose | Route of Administration |
| WAY-100635 | 5-HT1A Antagonist | Antidepressant-like effect (Forced Swim Test) | Rat | 0.1 - 1 mg/kg | s.c. |
| NAN-190 | 5-HT1A Antagonist | Flat Body Posture | Rat | Not specified | Not specified |
| NE-100 | σ1 Antagonist | Antidepressant-like effect (Forced Swim Test) | Rat | Not specified | Not specified |
Experimental Protocols
Forced Swim Test (as per Tottori et al., 2001)
The forced swim test is a widely used behavioral model to assess antidepressant-like activity.
-
Apparatus: A glass cylinder (20 cm in diameter, 40 cm in height) is filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session.
-
24 hours later, the animals are administered OPC-14523 (or vehicle) and the respective antagonist (or vehicle) at specified pretreatment times.
-
The rats are then placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility during the 5-minute test session is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect. The blockade of this effect by an antagonist is measured by the reversal of the reduction in immobility.
In Vivo Extracellular Single-Unit Recordings (as per Bermack and Debonnel, 2007)
This electrophysiological technique is used to measure the firing activity of neurons in specific brain regions.
-
Animal Preparation:
-
Rats are anesthetized with urethane.
-
The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the dorsal raphe nucleus (DRN) or other regions of interest.
-
-
Recording:
-
A glass micropipette electrode is lowered into the target brain region to record the extracellular activity of single neurons.
-
The firing rate of spontaneously active neurons is recorded.
-
-
Drug Administration:
-
OPC-14523 and antagonists are administered intravenously (i.v.) or via microiontophoresis directly onto the recorded neuron.
-
-
Data Analysis: Changes in the firing rate of the neuron following drug administration are recorded and analyzed. Antagonism is determined by the ability of the antagonist to prevent or reverse the effects of OPC-14523 on neuronal firing.
Mandatory Visualization
Caption: OPC-14523 acts as an agonist at both σ and 5-HT1A receptors.
Caption: WAY-100635 competitively antagonizes OPC-14523 at the 5-HT1A receptor.
Caption: Workflow for assessing antidepressant-like effects in the forced swim test.
Discussion and Conclusion
The available data strongly indicate that the antidepressant-like effects of OPC-14523 are mediated by its combined agonistic activity at both σ and 5-HT1A receptors. The selective 5-HT1A antagonist WAY-100635 effectively blocks the 5-HT1A component of OPC-14523's action. Studies show that pretreatment with WAY-100635 can prevent the antidepressant-like effects of OPC-14523 in the forced swim test.
In comparison, NAN-190, another 5-HT1A antagonist, has been shown to block other behavioral effects of OPC-14523, such as the induction of flat body posture. The sigma receptor antagonist, NE-100, also blocks the antidepressant-like effects of OPC-14523, highlighting the contribution of the sigma receptor to its overall pharmacological profile.
For researchers investigating the specific role of the 5-HT1A receptor in the action of dual-acting compounds like OPC-14523, WAY-100635 serves as a highly effective and selective tool. Its high affinity for the 5-HT1A receptor and its demonstrated ability to antagonize OPC-14523's effects in vivo make it a superior choice for isolating the 5-HT1A-mediated component of action.
Future research should focus on generating detailed dose-response curves for the blockade of OPC-14523's effects by WAY-100635, NAN-190, and NE-100 to provide a more quantitative comparison of their potencies. Such data would be invaluable for dissecting the precise contributions of the 5-HT1A and sigma receptor systems to the therapeutic effects of OPC-14523 and similar compounds.
OPC-14523 Hydrochloride: A Comparative Analysis of Single vs. Repeated Dosing Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of single versus repeated dosing of OPC-14523 hydrochloride, a novel compound with high affinity for sigma (σ) and serotonin (B10506) 1A (5-HT1A) receptors. This document synthesizes available preclinical data to elucidate the distinct outcomes of acute and chronic administration, offering valuable insights for ongoing and future research.
Executive Summary
OPC-14523 is an orally active agent with demonstrated antidepressant-like properties in animal models.[1] A key differentiator from traditional antidepressants is its rapid onset of action, observable after a single dose. Repeated administration, however, leads to distinct neurophysiological changes, suggesting an evolving mechanism of action with chronic exposure. This guide will delve into the experimental data supporting these observations, detail the methodologies employed in key studies, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison
A thorough review of publicly available literature did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for a direct comparison of single versus repeated dosing of this compound. The following tables are structured to accommodate such data should it become available.
Table 1: Pharmacokinetic Parameters of Single Dose this compound
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| AUC | Data not available | |||
| Half-life (t½) | Data not available |
Table 2: Pharmacokinetic Parameters of Repeated Dosing of this compound
| Parameter | Value | Dosing Regimen | Species/Model | Route of Administration | Reference |
| Cmax (steady state) | Data not available | ||||
| Trough (steady state) | Data not available | ||||
| AUC (dosing interval) | Data not available | ||||
| Accumulation Ratio | Data not available |
Comparative Efficacy and Mechanism of Action
Single Dose Administration
A single oral administration of OPC-14523 has been shown to produce a significant antidepressant-like effect in rodent models, such as the forced swimming test.[2] This acute effect is a notable advantage over many conventional antidepressants, which often require weeks of repeated dosing to achieve therapeutic efficacy. The rapid onset of action is attributed to the compound's combined agonism at both sigma-1 and 5-HT1A receptors.[2]
Repeated Dose Administration
Studies involving repeated administration of OPC-14523 have revealed significant neuroadaptive changes. A 2-day treatment regimen in rats (1 mg/kg/day) resulted in a significant increase in the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This effect was demonstrated to be dependent on the compound's interaction with sigma-1 receptors, as it was blocked by the co-administration of a selective sigma-1 antagonist.[1] Furthermore, this repeated dosing altered the responsiveness of 5-HT1A autoreceptors.[1] These findings suggest that while a single dose elicits an immediate response, repeated dosing engages additional and potentially more sustained neurophysiological mechanisms.
Experimental Protocols
In Vivo Electrophysiology (Repeated Dosing)
Objective: To determine the effect of repeated OPC-14523 administration on the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound (1 mg/kg/day) or vehicle was administered via oral gavage for two consecutive days. In a separate cohort, a selective sigma-1 receptor antagonist (NE-100) was co-administered with OPC-14523.
-
Anesthesia: Animals were anesthetized with a suitable anesthetic agent (e.g., chloral (B1216628) hydrate).
-
Surgical Procedure: The rat was placed in a stereotaxic frame. A burr hole was drilled in the skull overlying the DRN.
-
Electrophysiological Recording: A glass microelectrode was lowered into the DRN to record the extracellular single-unit activity of putative serotonergic neurons. Identification of serotonergic neurons was based on their characteristic slow and regular firing pattern.
-
Data Analysis: The firing rate of the neurons was recorded and analyzed to compare the effects of OPC-14523, vehicle, and co-administration of the antagonist.
Forced Swimming Test (Single Dose)
Objective: To assess the antidepressant-like effects of a single dose of OPC-14523.
Methodology:
-
Animal Model: Male mice or rats.
-
Drug Administration: A single oral dose of this compound or vehicle was administered at a specified time before the test.
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Each animal was placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The session was recorded by a video camera.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the latter part of the test (e.g., the last 4 minutes) was measured.
-
Data Analysis: The immobility time of the OPC-14523-treated group was compared to that of the vehicle-treated group.
Signaling Pathways
OPC-14523 exerts its effects through the modulation of sigma-1 and 5-HT1A receptors.
5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR). As an agonist, OPC-14523 binds to this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability.
Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like OPC-14523 can modulate a variety of downstream signaling pathways, including calcium signaling and the activity of various ion channels and kinases. This modulation is thought to contribute to the neuroprotective and antidepressant effects of sigma-1 receptor agonists.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPC-14523 Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug OPC-14523 hydrochloride and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The comparison is based on available preclinical data, mechanism of action, and known characteristics of SSRIs. It is important to note that as of the latest available information, direct head-to-head clinical trial data comparing OPC-14523 monotherapy with SSRIs for the treatment of Major Depressive Disorder (MDD) in humans has not been publicly released. Therefore, this guide focuses on preclinical evidence and theoretical frameworks.
Executive Summary
This compound is a novel psychotropic agent with a multimodal mechanism of action, primarily acting as a high-affinity agonist for sigma (σ) and serotonin 5-HT1A receptors, with moderate affinity for the serotonin transporter (SERT).[1][2] This profile contrasts with that of SSRIs, which selectively inhibit the reuptake of serotonin by blocking SERT.[1][2] Preclinical studies suggest that OPC-14523 may offer a more rapid onset of antidepressant-like effects compared to traditional SSRIs.[1][2] However, the clinical significance of these differences remains to be established through robust clinical trials.
Mechanism of Action
This compound: A Multi-Target Approach
OPC-14523 exhibits a unique pharmacological profile by simultaneously modulating multiple neurotransmitter systems implicated in the pathophysiology of depression. Its primary mechanisms include:
-
Sigma (σ) Receptor Agonism: Activation of σ1 receptors is thought to modulate various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, and may contribute to its antidepressant and anxiolytic effects.
-
5-HT1A Receptor Agonism: As a potent agonist at 5-HT1A receptors, OPC-14523 is expected to produce antidepressant and anxiolytic effects. Agonism at presynaptic 5-HT1A autoreceptors can enhance serotonin release, while postsynaptic agonism directly mediates serotonergic signaling.
-
Serotonin Reuptake Inhibition: OPC-14523 also binds to the serotonin transporter, albeit with lower affinity than typical SSRIs, which may contribute to its overall antidepressant efficacy.
This combination of activities suggests a synergistic effect that may lead to a faster and more robust antidepressant response compared to agents targeting a single mechanism.
Selective Serotonin Reuptake Inhibitors (SSRIs): A Focused Approach
SSRIs, such as fluoxetine, sertraline, and escitalopram, are the first-line treatment for MDD. Their therapeutic effect is primarily attributed to the selective inhibition of SERT in the presynaptic neuron. This blockade leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The therapeutic onset of SSRIs is typically delayed by several weeks, a phenomenon attributed to the time required for adaptive changes in presynaptic and postsynaptic receptor sensitivity.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound in comparison to representative SSRIs.
Table 1: Receptor Binding Affinities (IC50, nM)
| Compound | Sigma Receptors | 5-HT1A Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| OPC-14523 | 47-56[1] | 2.3[1] | 80[1] | Very Weak Inhibition[1] | Very Weak Inhibition[1] |
| Fluoxetine | - | - | 1.4 (R-fluoxetine, Ki) | Minimal Effects | Minimal Effects |
| Sertraline | - | - | High Affinity | Minimal Effect | Moderate Affinity |
| Escitalopram | - | - | 1.1 (Ki) | Minimal to No Effect | Minimal to No Effect |
Note: Data for SSRIs are presented as Ki values from various sources and may not be directly comparable to the IC50 values for OPC-14523. The table illustrates the relative target engagement profiles.
Table 2: In Vitro Serotonin Reuptake Inhibition (IC50, nM)
| Compound | 3H-5-HT Reuptake Inhibition |
| OPC-14523 | 27[1] |
| Fluoxetine | Potent Inhibitor |
| Sertraline | Potent Inhibitor |
| Escitalopram | Potent Inhibitor |
Table 3: Antidepressant-like Activity in the Forced Swimming Test (FST)
| Compound | Onset of Action | Effective Dose (ED50) in Rats | Effective Dose (ED50) in Mice |
| OPC-14523 | Single oral administration[1] | 27 mg/kg[1] | 20 mg/kg[1] |
| Fluoxetine | Requires at least 4 days of repeated dosing[1] | - | - |
| Imipramine | Requires at least 4 days of repeated dosing[1] | - | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Experimental Workflow: Forced Swimming Test (FST)
Caption: A typical workflow for the Forced Swimming Test (FST).
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to specific receptors or transporters.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a substance that binds to the target) and varying concentrations of the test compound (e.g., OPC-14523).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the compound's binding affinity.
Forced Swimming Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
General Protocol:
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimatization: Animals are handled for several days before the test to reduce stress.
-
Dosing: Animals are administered the test compound or vehicle at a specified time before the test.
-
Pre-test Session (Day 1): Animals are placed in the water tank for a 15-minute session. This induces a state of behavioral despair in the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the tank for a 5-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
Clinical Perspective and Future Directions
While preclinical data for OPC-14523 are promising, suggesting a novel mechanism with the potential for faster onset of action, its clinical efficacy and safety profile compared to SSRIs remain to be determined. The multimodal action of OPC-14523 could potentially address a broader range of depressive symptoms and may be effective in patient populations who do not respond adequately to SSRIs. However, this multi-target approach could also lead to a different side effect profile.
Future research should focus on well-controlled, head-to-head clinical trials comparing OPC-14523 monotherapy with standard SSRI treatments. Key outcomes to assess would include:
-
Efficacy: Change in depression rating scales (e.g., MADRS, HAM-D) over time, with a particular focus on the speed of onset of therapeutic effects.
-
Safety and Tolerability: A comprehensive comparison of the side effect profiles, including the incidence of common SSRI-associated side effects (e.g., gastrointestinal issues, sexual dysfunction) and any unique adverse events associated with OPC-14523's mechanism.
-
Responder and Remission Rates: Comparison of the percentage of patients achieving a clinically significant response and full remission of depressive symptoms.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPC-14523 Hydrochloride with Aripiprazole and Brexpiprazole in the Context of Major Depressive Disorder and Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for OPC-14523 hydrochloride against two established atypical antipsychotics, aripiprazole (B633) and brexpiprazole (B1667787). The information presented is intended to support researchers and drug development professionals in their evaluation of these compounds for the treatment of major depressive disorder (MDD) and schizophrenia.
Executive Summary
This compound is an investigational compound with a unique pharmacological profile, acting as a sigma and serotonin (B10506) 1A (5-HT1A) receptor agonist, as well as a serotonin reuptake inhibitor.[1][2] Preclinical data suggests its potential for rapid-acting antidepressant effects. Aripiprazole and brexpiprazole are established second-generation antipsychotics with proven efficacy in treating schizophrenia and as adjunctive therapy for MDD. Their primary mechanism of action involves partial agonism at dopamine (B1211576) D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors. This guide presents a detailed comparison of their receptor binding affinities, preclinical efficacy in relevant models, and an overview of their clinical trial designs and outcomes.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
| Receptor Target | OPC-14523 (IC50) | Aripiprazole (Ki) | Brexpiprazole (Ki) |
| Sigma-1 (σ1) | 47 | - | - |
| Sigma-2 (σ2) | 56 | - | - |
| Serotonin 1A (5-HT1A) | 2.3 | 1.7 | 0.6 |
| Serotonin Transporter (SERT) | 80 | 98 | - |
| Dopamine D2 | - | 0.34 | 0.3 |
| Dopamine D3 | - | 0.8 | 1.1 |
| Serotonin 2A (5-HT2A) | - | 3.4 | 0.47 |
Note: IC50 and Ki values are measures of binding affinity; lower values indicate higher affinity. A direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Preclinical Efficacy in the Forced Swim Test (FST)
| Compound | Species | Dose (mg/kg) | Outcome |
| OPC-14523 | Rat | 27 (ED50) | Significant reduction in immobility time[1] |
| Mouse | 20 (ED50) | Significant reduction in immobility time[1] | |
| Aripiprazole | Mouse | 0.03 - 0.06 (in combination) | Potentiated the effects of SSRIs and SNRIs[2] |
| Brexpiprazole | Mouse | 0.003 (in combination) | Synergistic antidepressant-like effect with SSRIs[1] |
Note: The Forced Swim Test is a common preclinical model used to assess antidepressant-like activity. ED50 represents the dose required to produce 50% of the maximal effect.
Experimental Protocols
Receptor Binding Assays (General Protocol)
Receptor binding affinities for OPC-14523, aripiprazole, and brexpiprazole are typically determined through in vitro radioligand binding assays. These assays involve incubating the test compound at various concentrations with cell membranes expressing the receptor of interest and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is calculated. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Forced Swim Test (FST) (General Protocol)
The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.[3][4] The general procedure involves placing a rodent (rat or mouse) in a cylinder filled with water from which it cannot escape. The duration of immobility, a state where the animal ceases struggling and makes only minimal movements to keep its head above water, is recorded over a set period (typically the last 4 minutes of a 6-minute test).[3] A reduction in immobility time is interpreted as an antidepressant-like effect. Specific parameters such as water temperature, cylinder dimensions, and the scoring method can vary between studies. For the studies cited:
-
Brexpiprazole Study: Mice were administered brexpiprazole (0.003 mg/kg, i.p.) 15 minutes before the test and SSRIs (orally) 60 minutes before the test. Immobility was measured during a 6-minute session.[1]
-
Aripiprazole Study: Mice were administered aripiprazole (0.03 and 0.06 mg/kg, i.p.) 30 minutes before the test and antidepressants 45 minutes before the test.[2]
Clinical Trial Protocols (General Overview)
Clinical trials for aripiprazole and brexpiprazole in MDD and schizophrenia are typically multi-center, randomized, double-blind, placebo-controlled studies.
-
Aripiprazole (Schizophrenia - Example: NCT00093137): These trials often involve a screening phase, followed by randomization to receive either aripiprazole (at various fixed or flexible doses) or placebo for a specified treatment period (e.g., 6 weeks). The primary efficacy endpoint is often the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability are assessed throughout the study.
-
Brexpiprazole (MDD - Example: NCT01360866): As an adjunctive therapy for MDD, trials typically enroll patients who have had an inadequate response to one or more antidepressant treatments.[5][6][7] Following a screening and prospective treatment phase with an antidepressant, eligible patients are randomized to receive either brexpiprazole or placebo in addition to their ongoing antidepressant therapy. The primary endpoint is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5][6]
Mandatory Visualization
Caption: Comparative signaling pathways of OPC-14523 and its alternatives.
Caption: General experimental workflow for psychotropic drug development.
References
- 1. Synergistic anti-depressive effect of combination treatment of Brexpiprazole and selective serotonin reuptake inhibitors on forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmentation effect of combination therapy of aripiprazole and antidepressants on forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Long-Term, Open-Label Study to Evaluate the Safety and Tolerability of Brexpiprazole as Adjunctive Therapy in Adults With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Long-Term, Open-Label Study to Evaluate the Safety and Tolerability of Brexpiprazole as Adjunctive Therapy in Adults With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Dual Sigma-1 and 5-HT1A Receptor Ligands in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The simultaneous modulation of sigma-1 (σ1) and serotonin (B10506) 1A (5-HT1A) receptors presents a promising avenue for the development of novel therapeutics for a range of neuropsychiatric disorders, including depression and anxiety. Ligands that possess affinity for both of these targets may offer synergistic effects and improved therapeutic profiles compared to single-target agents. This guide provides a comparative overview of benchmark studies involving combined σ1 and 5-HT1A ligands, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Comparison of Dual-Acting Ligands
The following tables summarize the in vitro binding affinities of several representative dual σ1 and 5-HT1A receptor ligands. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Selected Dual σ1/5-HT1A Ligands
| Compound | σ1 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | Selectivity Profile (Other Targets, Ki, nM) | Reference |
| Aryl Piperazine Derivatives | ||||
| Compound 15 | 11.1 | 4.0 | - | [1] |
| Compound 19 | 1.8 | 0.9 | - | [1] |
| Compound 20 | 0.9 | 1.2 | - | [1] |
| Compound 27 | 0.27 | 0.44 | - | [1] |
| Other Compounds | ||||
| OPC-14523 | High Affinity | High Affinity | Also targets serotonin transporter | [2] |
| YL-0919 | - | 0.19 | SERT: 0.72 | |
| SA4503 | 17.4 (IC50) | Low Affinity | σ2: 1800 (IC50) |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a ligand that inhibits a biological process by 50%.
Experimental Protocols
Understanding the methodologies used to generate the above data is critical for interpreting the results and designing future experiments. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines).
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1, [³H]8-OH-DPAT for 5-HT1A).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes is prepared with the radioligand and a high concentration of a known ligand to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-protein coupled receptors, such as the 5-HT1A receptor, by a ligand.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound at various concentrations.
-
GDP.
-
Assay buffer.
Procedure:
-
Incubation: Cell membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in the assay buffer.
-
Receptor Activation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.
-
Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).[3][4][5]
Signaling Pathways
The therapeutic effects of dual σ1 and 5-HT1A ligands are mediated through their influence on complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Synergistic Mechanisms and Therapeutic Potential
The co-activation of σ1 and 5-HT1A receptors is believed to produce synergistic effects through the convergence of their downstream signaling pathways. For instance, the modulation of calcium homeostasis and ion channel activity by the σ1 receptor can influence the excitability of neurons, which is also regulated by the G-protein-mediated signaling of the 5-HT1A receptor.[6][7][8][9] This interplay can lead to enhanced neuroplasticity, neuroprotection, and ultimately, more robust antidepressant and anxiolytic effects.[10]
Recent studies have provided evidence for the formation of S1R-5-HT1A heteroreceptor complexes, which could be a key mechanism underlying the synergistic effects observed with combined activation.[10] The formation of these complexes may be influenced by pharmacological agents and has been associated with antidepressant-like behaviors in animal models.[10]
The development of dual-acting ligands continues to be an active area of research. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this field, facilitating the discovery and characterization of new and improved therapeutic agents targeting the σ1 and 5-HT1A receptors.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor activation produces faster antidepressant-like effect through enhancement of hippocampal neuroplasticity: Focus on sigma-1-5-HT1A heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPC-14523 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of OPC-14523 hydrochloride, a sigma and 5-HT1A receptor agonist. In the absence of a specific Safety Data Sheet (SDS) from manufacturers, this protocol is based on established best practices for the disposal of hazardous research chemicals and piperazine (B1678402) derivatives, emphasizing a precautionary approach to safety.
Core Principle: Treat as Hazardous Waste
Given the lack of specific hazard data for this compound, it must be handled as a hazardous substance. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times and adherence to stringent disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling this compound, based on guidelines for similar chemical compounds.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of the compound. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including residual amounts on weighing paper and contaminated articles (e.g., gloves, pipette tips), in a designated, leak-proof container.
-
This container should be clearly labeled as "Hazardous Waste: this compound (Solid)".
-
-
Liquid Waste:
-
For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand.
-
Place the absorbed material into a separate, clearly labeled, and sealed container marked "Hazardous Waste: this compound (Liquid, Absorbed)".
-
Do not dispose of liquid waste containing this compound down the drain.[1][2]
-
2. Container Labeling and Storage:
-
All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][3]
-
Ensure containers are kept tightly sealed except when adding waste.[2]
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.[4]
3. Institutional Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]
-
Provide the EHS office with an accurate description of the waste, including the chemical name.
-
The most common and recommended method of final disposal for such research chemicals is incineration by a licensed facility.[4]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain and collect the spilled material as described in the waste collection steps.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling OPC-14523 Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for OPC-14523 hydrochloride, a serotonin (B10506) reuptake inhibitor and sigma receptor agonist. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C23H28ClN3O2 · HCl[1] |
| Molecular Weight | 450.4 g/mol [1] |
| Appearance | Solid (Assumed, based on hydrochloride salt form) |
| Melting Point | 194–196 °C (for a related compound, LN6023 hydrochloride)[2] |
| Solubility | No data available |
Occupational Exposure Limits (OEL): A specific OEL for this compound has not been established. As a potent pharmaceutical compound, it should be handled with a high degree of caution in a controlled environment to minimize exposure.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment should be worn at all times in the laboratory.
-
Body Protection: A disposable, long-sleeved gown that closes in the back is required.[5] For operations with a higher risk of contamination, "bunny suit" coveralls offering head-to-toe protection should be considered.[5] Protective garments made from materials like DuPont™ Tyvek® are recommended for their effectiveness against solid or finished-dose liquid HPAPIs.[6]
-
Hand Protection: Double-gloving with nitrile gloves is the minimum requirement. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Safety glasses with side shields are mandatory. For tasks with a splash hazard, a face shield should also be worn.[5]
-
Respiratory Protection: Due to the potent nature of the compound and the lack of an established OEL, respiratory protection is crucial. A powered air-purifying respirator (PAPR) is recommended, especially when handling the solid compound outside of a containment system.[3][4] Surgical masks do not provide adequate respiratory protection from drug exposure.[5]
-
Foot Protection: Slip-on shoe covers should be worn over laboratory-appropriate footwear.[5]
Operational Plan for Safe Handling
The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.
-
Follow any specific storage temperature requirements provided by the manufacturer.
2. Engineering Controls:
-
All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, a glove box, or a similar containment device.[3]
-
Ensure that the work area is equipped with an eyewash station and a safety shower.
3. Handling and Experimental Procedures:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.
-
For solution preparation, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
4. Disposal Plan:
-
All waste materials, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous waste.
-
Place all solid and liquid waste containing this compound into clearly labeled, sealed hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of chemical waste.[7] Do not pour any waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
